molecular formula C10H9NO B094393 3-Methyl-5-phenylisoxazole CAS No. 1008-75-9

3-Methyl-5-phenylisoxazole

Katalognummer: B094393
CAS-Nummer: 1008-75-9
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: FBYQIYSAUFWXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-phenylisoxazole is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80670. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYQIYSAUFWXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143518
Record name Isoxazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008-75-9
Record name Isoxazole, 3-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-phenylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-phenylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methyl-5-phenylisoxazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-5-phenylisoxazole: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. Aimed at researchers, scientists, and professionals in drug development, this document consolidates essential data, including physicochemical properties, spectroscopic data, and experimental protocols. Furthermore, it delves into the potential biological significance of the isoxazole scaffold, supported by relevant studies.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic organic compound featuring a five-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.

IUPAC Name: 3-methyl-5-phenyl-1,2-oxazole[1] Synonyms: 5-Phenyl-3-methylisoxazole, Isoxazole, 3-methyl-5-phenyl-[1] CAS Number: 1008-75-9[2][3] Molecular Formula: C₁₀H₉NO[2][3] SMILES: Cc1cc(on1)-c2ccccc2[2] InChI Key: FBYQIYSAUFWXQK-UHFFFAOYSA-N[2][3]

structure cluster_isoxazole cluster_substituents N1 N C3 C N1->C3 = O1 O O1->N1 C4 C C3->C4 C_Me CH₃ C3->C_Me C5 C C4->C5 = C5->O1 C_Ph C5->C_Ph

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 159.18 g/mol [1][2]
Appearance White solid[4][5]
Melting Point 63-68 °C[2]
Boiling Point 262-264 °C (at 760 mmHg)[2]
pKa -2.38 ± 0.28 (Predicted)[5]
Storage Sealed in dry, room temperature[5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for this compound are expected in the following regions:

  • Aromatic C-H stretch: 3100-3000 cm⁻¹

  • Aliphatic C-H stretch: 2960-2850 cm⁻¹[7]

  • C=C Aromatic stretch: ~1600-1450 cm⁻¹

  • C=N stretch: ~1650-1550 cm⁻¹

  • N-O stretch: ~1385-1340 cm⁻¹

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ is expected at m/z 159.[1]

Experimental Protocols

Synthesis of 3,5-Disubstituted Isoxazoles

A general and widely used method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[8] For the synthesis of this compound, the starting material would be 1-phenyl-1,3-butanedione.

Reaction: 1-phenyl-1,3-butanedione + Hydroxylamine → this compound + 2H₂O

General Procedure:

  • Dissolve the 1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the reaction mixture.

  • Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

synthesis reagents 1-Phenyl-1,3-butanedione + Hydroxylamine (NH₂OH) conditions Base (e.g., NaOH) Solvent (e.g., Ethanol) Reflux reagents->conditions product This compound conditions->product Cyclocondensation workup Workup (Cooling, Precipitation, Filtration) product->workup purification Purification (Recrystallization) workup->purification final_product Pure Product purification->final_product

Figure 2: General synthesis workflow for this compound.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR): Samples are typically dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon nuclei.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be performed to confirm the purity and molecular weight of the compound.[1]

Reactivity and Biological Significance

The isoxazole ring is a prominent scaffold in medicinal chemistry due to its diverse biological activities. While specific data on the biological activity of this compound is limited in the provided search results, isoxazole derivatives have demonstrated a wide range of pharmacological properties.

  • Anticancer Activity: Novel isoxazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as human liver and breast cancer cells. Some of these compounds have been shown to induce apoptosis and cell cycle arrest.[9]

  • Enzyme Inhibition: Phenylisoxazole derivatives have been investigated as potential inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes.[10]

  • Antibacterial Properties: The isoxazole nucleus is a key component of some sulfonamide antibiotics, indicating its importance in the development of antibacterial agents.[11]

The synthetic accessibility of the isoxazole ring allows for the generation of large libraries of compounds for screening and drug discovery programs.

Safety Information

  • GHS Classification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1]

  • Hazard Statements: H302: Harmful if swallowed.[1][12]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501.[1]

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and gloves when handling this compound.[2]

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The isoxazole moiety is of significant interest in medicinal chemistry, suggesting that this compound and its derivatives could serve as valuable building blocks for the development of new therapeutic agents. This guide provides a solid foundation of technical information for researchers working with this compound.

References

Spectroscopic Profile of 3-Methyl-5-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its atomic framework.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.76 – 7.70m2HArH
7.46 – 7.37m3HArH
6.33s1Hisoxazole-H
2.33s3HCH₃

Data recorded in CDCl₃ at 400 MHz.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
169.4C=N (isoxazole)
160.2C-O (isoxazole)
129.8Ar-C
128.7Ar-C
127.4Ar-C
125.5Ar-C
100.0C-H (isoxazole)
11.40CH₃

Data recorded in CDCl₃ at 100 MHz.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorptions for the isoxazole ring system are presented below.

Wavenumber (cm⁻¹)Assignment
~1612-1643C=N stretching
~1250-1276C-N stretching
~1110-1168N-O stretching
~1068C-O stretching

Characteristic absorption ranges for isoxazole derivatives.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of this compound is 159.18 g/mol .[4]

GC-MS Fragmentation Data

The gas chromatography-mass spectrometry data reveals the following major fragments:

m/zRelative Intensity
105Top Peak
1592nd Highest
773rd Highest

Data obtained from the NIST Mass Spectrometry Data Center.[5]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the KBr pellet technique is common.[5] A small amount of the sample is mixed and ground with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet, through which the IR beam is passed.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure Structure Confirmation Data_Integration->Structure

A general workflow for the spectroscopic analysis of a compound.

References

A Technical Guide to 3-Methyl-5-phenylisoxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a significant scaffold in medicinal chemistry.[1][2] Its versatile chemical nature and ability to participate in various biological interactions have led to its incorporation into numerous therapeutic agents. 3-Methyl-5-phenylisoxazole is a specific derivative within this class, serving as a valuable building block and chemical intermediate. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in the field of drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a well-characterized organic compound. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3-methyl-5-phenyl-1,2-oxazole[3][4]
CAS Number 1008-75-9[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol
InChI Key FBYQIYSAUFWXQK-UHFFFAOYSA-N[3]

| SMILES | Cc1cc(on1)-c2ccccc2 |

Table 2: Physicochemical Properties of this compound

Property Value
Physical Form Solid, White crystal[5]
Melting Point 63-68 °C
Boiling Point 262-264 °C (at 760 mmHg)
pKa (Predicted) -2.38 ± 0.28[5]

| Storage | Sealed in dry, room temperature conditions[5][6] |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through several established routes in organic chemistry. A common and illustrative method involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, which is generated in situ. The following is a detailed experimental protocol representative of this approach.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

Objective: To synthesize this compound from benzaldehyde oxime and propyne.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Propyne (or a suitable precursor)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Sodium bicarbonate solution (Saturated)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • In Situ Generation of Benzonitrile Oxide:

    • To a stirred solution of benzaldehyde oxime (1.0 equivalent) in anhydrous dichloromethane, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1-2 hours until the formation of the corresponding hydroximoyl chloride is complete (monitor by TLC).

    • Cool the reaction mixture back to 0 °C.

  • Cycloaddition Reaction:

    • Slowly add a solution of pyridine (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture. This will generate the benzonitrile oxide dipole in situ.

    • Immediately following the addition of pyridine, introduce propyne (excess, typically bubbled through the solution or using a suitable propyne surrogate) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the nitrile oxide precursor by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

G General Synthesis Workflow for this compound start Starting Materials (Benzaldehyde Oxime, NCS, Propyne) step1 Step 1: In Situ Generation of Benzonitrile Oxide start->step1 step2 Step 2: 1,3-Dipolar Cycloaddition with Propyne step1->step2 step3 Step 3: Aqueous Work-up & Extraction step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end_node Final Product: This compound step4->end_node

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Research and Drug Development

The isoxazole ring is a privileged scaffold in medicinal chemistry, and derivatives of this compound are explored for a wide range of biological activities.[2]

  • Core Structural Motif: The phenylisoxazole core is present in numerous compounds investigated for therapeutic potential. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[7]

  • Anticancer Research: Novel isoxazole derivatives incorporating an arylpiperazine moiety have been synthesized and evaluated for their cytotoxic activities against human liver and breast cancer cell lines.[8] These studies have shown that specific isoxazole compounds can induce oxidative stress, apoptosis, and cell cycle arrest in cancer cells.[8]

  • Broad Biological Activities: The isoxazole class of compounds has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery programs.[2] The specific substitution pattern on the phenyl and isoxazole rings allows for fine-tuning of pharmacological properties.

  • Agrochemicals: Beyond pharmaceuticals, isoxazole derivatives are also utilized in agricultural chemistry as intermediates in the production of effective pesticides and herbicides.[9]

Logical Relationship for Drug Discovery Application:

G Role of Phenylisoxazole Scaffold in Drug Discovery scaffold This compound (Core Scaffold) synthesis Chemical Modification scaffold->synthesis library Library of Derivatives synthesis->library screening Biological Screening library->screening activity Identified Activities (e.g., Anticancer, XO Inhibition) screening->activity lead_opt Lead Optimization activity->lead_opt

Caption: A diagram showing the progression from a core scaffold to lead optimization in drug discovery.

References

A Technical Guide to the Synthesis and Discovery of 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of 3-Methyl-5-phenylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry. The document details the historical discovery by Ludwig Claisen and presents two primary, contemporary synthetic methodologies: the reaction of benzoylacetone with hydroxylamine and the 1,3-dipolar cycloaddition of phenylacetylene. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are provided to facilitate replication and further research. While the broader class of isoxazole derivatives has shown diverse biological activities, this guide notes the current gap in published literature regarding the specific pharmacological profile of this compound, highlighting an opportunity for future investigation.

Introduction and Historical Context

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The discovery of the isoxazole ring system dates back to the late 19th century, with the German chemist Ludwig Claisen being credited with the first synthesis and structural elucidation of a substituted isoxazole, namely this compound, in 1891. His work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the extensive exploration of isoxazole chemistry that continues to this day.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
CAS Number 1008-75-9
Appearance White to off-white crystalline solid
Melting Point 66-68 °C
Boiling Point 275.6 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane)

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ 7.81-7.78 (m, 2H), 7.49-7.41 (m, 3H), 6.42 (s, 1H), 2.33 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 169.8, 161.4, 130.0, 128.9, 127.8, 125.8, 97.4, 11.7
Mass Spectrum (EI) m/z (%): 159 (M+, 100), 130 (25), 105 (30), 77 (40)
Infrared (KBr, cm⁻¹) ~3060 (Ar C-H), ~2920 (Alkyl C-H), ~1610 (C=N), ~1580, 1490 (Ar C=C)

Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are detailed below.

Synthesis from Benzoylacetone and Hydroxylamine (Claisen's Method)

This classical method involves the condensation reaction of a 1,3-dicarbonyl compound, benzoylacetone, with hydroxylamine. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.

  • Reaction Setup: To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Workup and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.

  • Yield and Characterization: Typical yields for this reaction range from 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzoylacetone Benzoylacetone Reaction Condensation & Cyclization in Ethanol Benzoylacetone->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Base Sodium Acetate Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound via Claisen's Method.
Synthesis via 1,3-Dipolar Cycloaddition

A more modern and versatile approach to isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this case, phenylacetylene serves as the dipolarophile, and the nitrile oxide is generated in situ from a suitable precursor, such as acetaldoxime.

  • Nitrile Oxide Generation: In a two-necked round-bottom flask equipped with a dropping funnel, dissolve acetaldoxime (0.59 g, 10 mmol) in dichloromethane (DCM, 30 mL). Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (10% aqueous solution, ~15 mL) to the stirred solution.

  • Cycloaddition Reaction: To the cooled solution containing the in situ generated acetonitrile oxide, add phenylacetylene (1.02 g, 10 mmol). Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the final product.

  • Yield and Characterization: This method typically provides yields in the range of 60-75%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetaldoxime Acetaldoxime NitrileOxideGen In situ Nitrile Oxide Generation Acetaldoxime->NitrileOxideGen Oxidant Sodium Hypochlorite Oxidant->NitrileOxideGen Phenylacetylene Phenylacetylene Cycloaddition [3+2] Cycloaddition Phenylacetylene->Cycloaddition NitrileOxideGen->Cycloaddition Purification Chromatographic Purification Cycloaddition->Purification Product This compound Purification->Product

Synthesis via 1,3-Dipolar Cycloaddition.

Biological Activity and Future Directions

While the isoxazole scaffold is present in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents, there is a notable lack of specific biological data for this compound in the public domain. Preliminary searches for its activity in enzyme inhibition assays, receptor binding studies, and general cytotoxicity screenings have not yielded significant results.

This presents a clear opportunity for further research. The straightforward synthesis of this compound makes it an accessible starting point for screening in various biological assays. Future studies could explore its potential as an inhibitor of enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or various kinases. Additionally, its potential as an antimicrobial or anticancer agent warrants investigation.

Proposed Future Research Workflow:

G Start Synthesized this compound PrimaryScreening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->PrimaryScreening HitIdentified Biological Hit Identified? PrimaryScreening->HitIdentified TargetID Target Identification & Mechanism of Action Studies HitIdentified->TargetID Yes NoHit No Significant Activity (Consider for other applications) HitIdentified->NoHit No LeadOpt Lead Optimization (SAR Studies) TargetID->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Proposed workflow for investigating the biological activity.

Conclusion

This compound is a historically significant and synthetically accessible heterocyclic compound. This guide has provided a detailed overview of its discovery, physicochemical properties, and key synthetic methods, complete with experimental protocols and workflow diagrams. While its specific biological activities remain largely unexplored, its structural features and the known pharmacological importance of the isoxazole core suggest that this compound and its derivatives are promising candidates for future drug discovery and development efforts. Researchers are encouraged to utilize the information presented herein as a foundation for further investigation into the therapeutic potential of this intriguing molecule.

The Biological Versatility of 3-Methyl-5-phenylisoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is a cornerstone in medicinal chemistry. Among its numerous derivatives, the 3-Methyl-5-phenylisoxazole core has emerged as a privileged structure, imparting a wide spectrum of biological activities to its analogs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus1.56 ± 0.12[1]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus6.25 ± 0.75[1]
Benzoxazole derivative 4bStaphylococcus aureus12.5[2]
Benzoxazole derivative 4cStaphylococcus aureus12.5[2]
Benzoxazole derivative 5aPseudomonas aeruginosa25[2]
Benzoxazole derivative 4cCandida albicans12.5[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

1. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Procedure:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains in their respective broths overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): A well containing broth and inoculum without any test compound.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Stock Solutions of Isoxazole Derivatives serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-c]pyrimidine-isoxazole derivative 3aA549 (Lung Carcinoma)5.988 ± 0.12[1]
Imidazo[1,2-c]pyrimidine-isoxazole derivative 3dMCF-7 (Breast Cancer)43.4[1]
Imidazo[1,2-c]pyrimidine-isoxazole derivative 4dMCF-7 (Breast Cancer)39.0[1]
Imidazo[1,2-c]pyrimidine-isoxazole derivative 3dMDA-MB-231 (Breast Cancer)35.9[1]
Imidazo[1,2-c]pyrimidine-isoxazole derivative 4dMDA-MB-231 (Breast Cancer)35.1[1]
O-Hydroxycyanopyridine derivative 2aHCT-116 (Colon Carcinoma)Good Activity[3]
O-Hydroxycyanopyridine derivative 3bHCT-116 (Colon Carcinoma)Good Activity[3]
O-Hydroxycyanopyridine derivative 2aPC-3 (Prostate Cancer)Good Activity[3]
O-Hydroxycyanopyridine derivative 3bPC-3 (Prostate Cancer)Good Activity[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored in vivo, with studies demonstrating their ability to reduce inflammation. A common model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.

In Vivo Anti-inflammatory Data

A study on 3-(1-Methoxy Napthalen-2-yl)-5-phenylisoxazole demonstrated its anti-inflammatory activity in a passive paw anaphylaxis model in rats, showing a percentage inhibition of edema.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

1. Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

2. Materials and Reagents:

  • Test compounds (this compound derivatives)

  • Carrageenan (1% w/v in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

3. Procedure:

  • Animal Grouping: Divide the rats into groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the this compound derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of some isoxazole derivatives are attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes. Some 4,5-dihydroisoxazole derivatives have been shown to inhibit the MAPK/NF-κB signaling pathways.[5]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Inhibition of the NF-κB Signaling Pathway

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of the 3,5-disubstituted isoxazole core involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following workflow illustrates a general synthetic route.

synthesis_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product acetophenone Substituted Acetophenone oxime Formation of Ketoxime acetophenone->oxime hydroxylamine Hydroxylamine hydroxylamine->oxime alkyne Substituted Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide In situ Generation of Nitrile Oxide oxime->nitrile_oxide nitrile_oxide->cycloaddition isoxazole This compound Derivative cycloaddition->isoxazole

General Synthetic Workflow

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The modulation of key signaling pathways, such as the NF-κB pathway, appears to be a significant mechanism underlying their therapeutic potential. Further exploration of structure-activity relationships and optimization of lead compounds based on this privileged scaffold hold great promise for the discovery of novel drugs to address a variety of diseases. This technical guide provides a foundational understanding for researchers to build upon in their quest for new and effective medicines.

References

Preliminary Studies on the Mechanism of Action of 3-Methyl-5-phenylisoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated studies elucidating the specific mechanism of action for 3-methyl-5-phenylisoxazole are not available in the public scientific literature. This document, therefore, provides a preliminary guide based on the biological activities of structurally related phenylisoxazole derivatives. The findings presented herein should be considered contextual and may not be directly attributable to this compound itself. Further experimental validation is required to ascertain the precise biological functions of this compound.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole family. While its specific molecular targets and signaling pathways remain uncharacterized, the broader class of phenylisoxazole derivatives has been investigated for various therapeutic applications. Notably, derivatives of 3-phenylisoxazole have been explored as inhibitors of histone deacetylase 1 (HDAC1), and derivatives of 5-phenylisoxazole have been studied as inhibitors of xanthine oxidase. This guide will summarize the preliminary findings on these related compounds to provide a potential starting point for research into the mechanism of action of this compound.

Quantitative Data on Phenylisoxazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 3-phenylisoxazole derivatives against HDAC1. It is important to note that these are not values for this compound.

Compound IDStructureTargetAssay TypeIC50 (µM)Reference
Derivative 10 3-(4-chlorophenyl)-5-cyclopropyl-N-(4-(hydroxyamino)-4-oxobutyl)isoxazole-4-carboxamideHDAC1Enzymatic Assay9.18[1]
Derivative 17 N-(4-(hydroxyamino)-4-oxobutyl)-3-(4-methoxyphenyl)-5-cyclopropylisoxazole-4-carboxamideHDAC1Enzymatic Assay5.82[1]

Experimental Protocols

The following are detailed methodologies for key experiments performed on the aforementioned 3-phenylisoxazole derivatives, which could be adapted for preliminary studies on this compound.

HDAC1 Inhibition Assay

This in vitro assay is designed to measure the ability of a compound to inhibit the enzymatic activity of histone deacetylase 1.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA) as a positive control

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in the assay buffer.

  • In a 96-well plate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

  • Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC1 substrate to each well.

  • Incubate the plate at 37°C for a further period (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution (e.g., containing TSA and a proteinase to cleave the deacetylated substrate).

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 360 nm/460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., PC-3 prostate cancer cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be investigated for this compound, based on the activity of its derivatives, and a general experimental workflow for preliminary mechanism of action studies.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC1 HDAC1 Histones Histones HDAC1->Histones Deacetylation Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups TF Transcription Factors Histones->TF Chromatin Relaxation (Acetylated State) Gene Target Genes (e.g., p21, Bax) TF->Gene Transcription Activation Apoptosis Apoptosis Gene->Apoptosis CellCycleArrest Cell Cycle Arrest Gene->CellCycleArrest Phenylisoxazole Phenylisoxazole Derivative Phenylisoxazole->HDAC1 Inhibition

Caption: Potential Signaling Pathway for Phenylisoxazole Derivatives as HDAC1 Inhibitors.

Experimental_Workflow start Start: Compound Synthesis (this compound) invitro In Vitro Screening (e.g., Enzyme/Receptor Binding Assays) start->invitro cellular Cell-Based Assays (e.g., Viability, Apoptosis, Gene Expression) invitro->cellular hit_id Hit Identification & Lead Selection cellular->hit_id moa Mechanism of Action Studies (e.g., Western Blot, Kinase Profiling) hit_id->moa Identified Hit invivo In Vivo Studies (Animal Models) moa->invivo end Candidate Drug invivo->end

Caption: General Experimental Workflow for Drug Discovery and Mechanism of Action Studies.

References

In Silico Prediction of 3-Methyl-5-phenylisoxazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of a representative member of this class, 3-Methyl-5-phenylisoxazole. We detail a comprehensive computational workflow, including target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the cited computational experiments and presenting predictive data in a clear, tabular format. Furthermore, key workflows and signaling pathways are visualized using Graphviz to facilitate understanding of the complex relationships in computational drug discovery.

Introduction

This compound is a heterocyclic compound featuring a core isoxazole ring substituted with methyl and phenyl groups. The isoxazole moiety is a key pharmacophore in a variety of clinically used drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects[1]. The prediction of the biological activity of novel or existing compounds through computational (in silico) methods is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to prioritize candidates for further experimental validation[2][3]. This guide outlines a systematic in silico approach to characterize the potential bioactivity of this compound.

In Silico Bioactivity Prediction Workflow

The prediction of a molecule's bioactivity involves a multi-step computational process. This workflow begins with identifying potential biological targets, followed by an assessment of the molecule's interaction with these targets and an evaluation of its drug-like properties.

In_Silico_Workflow cluster_Input Input Molecule cluster_Prediction Computational Analysis cluster_Output Predicted Profile 3M5P This compound (SMILES: Cc1cc(on1)c2ccccc2) Target_ID Target Identification (Ligand-Based & Structure-Based) 3M5P->Target_ID SMILES/3D Structure ADMET ADMET Prediction (Pharmacokinetics & Toxicity) 3M5P->ADMET Chemical Structure Docking Molecular Docking (Binding Affinity & Pose) Target_ID->Docking Prioritized Targets Bioactivity Predicted Bioactivity (e.g., Anti-inflammatory, Anticancer) Docking->Bioactivity Binding Scores Drug_Likeness Drug-Likeness Profile ADMET->Drug_Likeness ADMET Properties Signaling_Pathway cluster_Upstream Upstream Stimuli cluster_Pathway Signaling Cascade cluster_Molecule Inhibitory Action cluster_Downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) MAPK_Pathway MAPK Cascade Stimuli->MAPK_Pathway COX_Pathway Arachidonic Acid Stimuli->COX_Pathway MAPK14 MAPK14 (p38α) MAPK_Pathway->MAPK14 COX2 COX-2 COX_Pathway->COX2 Inflammation Pro-inflammatory Cytokines & Prostaglandins MAPK14->Inflammation COX2->Inflammation 3M5P This compound 3M5P->MAPK14 3M5P->COX2

References

In-Depth Technical Guide: 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-Methyl-5-phenylisoxazole. While the isoxazole scaffold is of significant interest in medicinal chemistry, this specific compound, this compound, is primarily documented as a chemical intermediate with limited publicly available data on its biological activity and mechanism of action.

Chemical Identity and Synonyms

This compound is a heterocyclic aromatic organic compound. It is structurally characterized by a 5-membered isoxazole ring substituted with a methyl group at position 3 and a phenyl group at position 5.

Identifier Type Value Source
IUPAC Name 3-methyl-5-phenyl-1,2-oxazole[1]
CAS Number 1008-75-9[1][2][3]
Molecular Formula C10H9NO[1][2]
PubChem CID 136804[1]
InChI Key FBYQIYSAUFWXQK-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=NOC(=C1)C2=CC=CC=C2[1]
European Community (EC) Number 624-378-7[1]
DSSTox Substance ID DTXSID10143518[1]

A variety of synonyms are used in chemical literature and databases to refer to this compound.

Table of Known Synonyms

Synonym
3-Methyl-5-phenyl isoxazole
5-Phenyl-3-methylisoxazole
Isoxazole, 3-methyl-5-phenyl-
NSC 80670

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table of Physicochemical Properties

Property Value Source
Molecular Weight 159.18 g/mol [1][3]
Appearance White crystal / Solid[4]
Melting Point 63-68 °C[3]
Boiling Point 262-264 °C (at 760 mmHg)[3]
Topological Polar Surface Area 26 Ų[4]
Complexity 143[4]

Table of Spectroscopic Data

Technique Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40
Mass Spectrometry (GC-MS) Major m/z peaks: 105, 159, 77[1]
Infrared (IR) Spectroscopy Technique: KBr-Pellet. Data available in spectral databases.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and plausible method can be derived from established isoxazole synthesis routes. The most common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the condensation of a β-diketone precursor with hydroxylamine.

A likely synthetic route starts from 1-phenyl-1,3-butanedione.

Representative Experimental Protocol: Synthesis from 1-phenyl-1,3-butanedione

This protocol is a generalized procedure based on common methods for isoxazole synthesis.

Objective: To synthesize this compound via condensation of a β-diketone with hydroxylamine.

Materials:

  • 1-phenyl-1,3-butanedione

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Ethyl acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenyl-1,3-butanedione (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with the values presented in Table 3.

  • Determine the melting point of the purified solid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Analysis diketone 1-phenyl-1,3-butanedione reaction Reflux (2-4h) diketone->reaction hydroxylamine NH₂OH·HCl / Base hydroxylamine->reaction solvent Ethanol solvent->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purify Recrystallization or Column Chromatography workup->purify product This compound purify->product analysis NMR, MS, MP Analysis product->analysis Analytical_Workflow cluster_chromatography Purity Assessment cluster_spectroscopy Structural Elucidation cluster_physical Physical Properties start Synthesized Crude Product tlc TLC (Thin Layer Chromatography) start->tlc hplc HPLC / GC-MS (High-Performance Liquid Chromatography / Gas Chromatography-Mass Spectrometry) tlc->hplc If pure by TLC nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr ms Mass Spectrometry (Confirmation of M.W.) nmr->ms ir IR Spectroscopy (Functional Group ID) ms->ir mp Melting Point Analysis ir->mp final Confirmed Pure Compound mp->final

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Methyl-5-phenylisoxazole, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile 1,3-dipolar cycloaddition reaction.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The 1,3-dipolar cycloaddition reaction is a powerful and widely employed method for the regioselective synthesis of isoxazoles.[1] This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The synthesis of this compound can be efficiently achieved through the reaction of a phenyl-containing nitrile oxide with a methyl-containing alkyne, or vice-versa. A common and practical approach involves the in situ generation of the nitrile oxide from an aldoxime, which then readily reacts with the alkyne to furnish the desired isoxazole core.

Reaction Principle

The fundamental transformation for the synthesis of this compound via 1,3-dipolar cycloaddition involves the reaction of benzonitrile oxide with propyne. The benzonitrile oxide is typically generated in situ from benzaldehyde oxime through oxidation.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound and its precursor.

Protocol 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This protocol describes the synthesis of a closely related derivative which can potentially be converted to the target molecule.

Materials:

  • Benzaldehyde oxime

  • Ethyl acetoacetate

  • Chloramine-T

  • Ethyl alcohol

Procedure: [2]

  • In a suitable reaction vessel, a mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is prepared.[2]

  • The reaction mixture is stirred at 10°C for approximately 6 hours.[2]

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into ice-cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylateC₁₃H₁₃NO₃231.25~8548-50
Protocol 2: Synthesis of this compound

This protocol outlines a one-pot, three-component reaction for the synthesis of related isoxazol-5(4H)-one derivatives, which provides a basis for the synthesis of the target molecule. A direct synthesis of this compound can be adapted from similar procedures reported in the literature.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl acetoacetate

  • Anhydrous Zinc Chloride

  • Ethanol

General Procedure (Adapted):

  • To a stirred solution of hydroxylamine hydrochloride and ethyl acetoacetate in ethanol, add anhydrous zinc chloride.

  • To this mixture, add benzaldehyde dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Quantitative and Characterization Data for this compound:

PropertyData
Yield (%) 78
Melting Point (°C) 63-64
¹H NMR (400 MHz, CDCl₃) δ 7.76 – 7.70 (m, 2H, ArH), 7.46 – 7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)[1]
¹³C NMR (100 MHz, CDCl₃) δ 169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.40[1]
Appearance White solid[1]

Reaction Workflow and Mechanism

The synthesis of isoxazoles via 1,3-dipolar cycloaddition follows a well-established workflow and mechanistic pathway.

Experimental Workflow

G A Reactant Mixing (Aldoxime, Alkyne, Oxidant) B In situ Nitrile Oxide Generation A->B Oxidation C 1,3-Dipolar Cycloaddition B->C Reaction D Reaction Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, MP) E->F

Caption: A typical experimental workflow for the synthesis of isoxazoles.

Reaction Mechanism

The reaction proceeds through a concerted pericyclic mechanism, where the π systems of the nitrile oxide and the alkyne interact to form the five-membered isoxazole ring in a single step.

G Reactants Benzonitrile Oxide + Propyne TS Transition State Reactants->TS [3+2] Cycloaddition Product This compound TS->Product

Caption: The concerted [3+2] cycloaddition mechanism.

Conclusion

The 1,3-dipolar cycloaddition reaction provides an efficient and reliable method for the synthesis of this compound. The protocols and data presented herein offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this important heterocyclic compound and its derivatives. The straightforward nature of the reaction, coupled with the ready availability of starting materials, makes this a highly attractive synthetic route.

References

Application Notes and Protocols: 3-Methyl-5-phenylisoxazole as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-5-phenylisoxazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide array of therapeutic agents. Its synthetic tractability and ability to be readily functionalized have led to the discovery of potent and selective modulators of various biological targets. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, including:

  • Anticancer Agents: Isoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.[1][2][3]

  • Anti-inflammatory Agents: A prominent application of this scaffold is in the development of anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][5]

  • Enzyme Inhibitors: Beyond cancer and inflammation, derivatives have been designed to target other enzymes with therapeutic relevance, including xanthine oxidase and bromodomains.

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives based on the this compound and related isoxazole scaffolds.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound ID/DescriptionCell LineIC50 (µM)Reference
3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivativeHCT-1161.5 - 2.5[2]
3,5-diaryl isoxazole derivative (Compound 26)PC3Comparable to 5-FU[3]
Thiazole-pyrazoline derivativeHCT-116> 100[6]
Thiazole-pyrazoline derivative (Compound 7c)HCT-116Promising[6]
Thiazole-pyrazoline derivative (Compound 9c)HCT-116Promising[6]
Thiazole-pyrazoline derivative (Compound 11d)HCT-116Promising[6]
3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivative (5a-5k)HCT116, MCF7, HUH7Varies[7]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Isoxazole Derivatives

Compound ID/DescriptionTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole derivative C3COX-20.93 ± 0.0124.26[4]
Isoxazole derivative C5COX-20.85 ± 0.0441.82[4]
Isoxazole derivative C6COX-2Not specified61.73[4]
Celecoxib (Standard)COX-2Not specifiedHigh[4]
3-phenylisoxazole derivative (Compound 17)HDAC186.78% inhibition at 1 µMNot Applicable

Experimental Protocols

Protocol 1: General Synthesis of this compound-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives starting from 3-phenyl-5-methyl-4-isoxazolecarboxylic acid.

Materials:

  • 3-phenyl-5-methyl-4-isoxazolecarboxylic acid

  • Bis(trichloromethyl)carbonate (Triphosgene)

  • N,N-Dimethylformamide (DMF)

  • Appropriate amine

  • Toluene or Chlorobenzene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenyl-5-methyl-4-isoxazolecarboxylic acid (1 equivalent) in toluene or chlorobenzene.

    • Add a catalytic amount of DMF.

    • Slowly add a solution of bis(trichloromethyl)carbonate (0.34 equivalents) in the same solvent.

    • Heat the reaction mixture to reflux (110-130°C) and stir for 2-3 hours.[8]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude 3-phenyl-5-methyl-4-isoxazole formyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the COX-2 inhibitory activity of synthesized compounds.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (as a positive control)

  • Test compounds dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.

    • Prepare the Reaction Mix according to the kit manufacturer's instructions, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid/NaOH solution as per the kit protocol.

  • Assay Protocol:

    • Add 10 µL of the 10X test compound solution to the sample wells.

    • Add 10 µL of the 10X Celecoxib solution to the positive control wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Add 10 µL of reconstituted COX-2 enzyme solution to all wells except the blank.

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells.

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the HDAC inhibitory activity of the synthesized compounds.[10][11][12]

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a stop solution like Trichostatin A)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well black microplate, add the following in order:

      • HDAC Assay Buffer

      • Test compound at various concentrations (or DMSO for control)

      • Diluted recombinant HDAC1 enzyme

    • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Mix and incubate the plate at 37°C for 30 minutes.

  • Signal Development and Measurement:

    • Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound-4-carboxylic Acid acid_chloride Acid Chloride Formation (Triphosgene, DMF) start->acid_chloride amide_coupling Amide Coupling (Amine, Base) acid_chloride->amide_coupling purification Purification (Column Chromatography) amide_coupling->purification final_product Target Derivative purification->final_product cytotoxicity Cytotoxicity Assay (e.g., MTT) final_product->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., COX-2, HDAC) final_product->enzyme_inhibition data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis enzyme_inhibition->data_analysis

Caption: Workflow for synthesis and biological evaluation.

G COX-2 Inhibition Pathway in Inflammation inflammatory_stimuli Inflammatory Stimuli phospholipase_a2 Phospholipase A2 inflammatory_stimuli->phospholipase_a2 arachidonic_acid Arachidonic Acid phospholipase_a2->arachidonic_acid cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2, etc.) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation isoxazole This compound Derivative isoxazole->cox2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

G HDAC Inhibition Leading to Apoptosis hdac HDAC (Histone Deacetylase) histones Histones hdac->histones Deacetylation chromatin Condensed Chromatin (Transcriptional Repression) histones->chromatin acetylated_histones Acetylated Histones open_chromatin Open Chromatin (Transcriptional Activation) acetylated_histones->open_chromatin tsg Tumor Suppressor Genes (e.g., p21, BAX) open_chromatin->tsg Expression apoptosis Apoptosis tsg->apoptosis isoxazole This compound Derivative isoxazole->hdac Inhibition

Caption: Apoptosis induction via HDAC inhibition.

References

Application of 3-Methyl-5-phenylisoxazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in modern agrochemical discovery, with derivatives exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The inherent chemical versatility of the isoxazole ring allows for fine-tuning of physicochemical properties and biological efficacy. This document provides detailed application notes and experimental protocols for the investigation of 3-Methyl-5-phenylisoxazole as a potential agrochemical candidate. While specific public domain data on the agrochemical profile of this compound is limited, the following information is based on the known activities of structurally related isoxazole derivatives and established agrochemical screening methodologies.

Synthesis of this compound

A common synthetic route to 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine. For this compound, the synthesis can be achieved through the condensation of 1-phenylbutane-1,3-dione with hydroxylamine hydrochloride.

Potential Agrochemical Applications and Mechanisms of Action

Based on research into related isoxazole derivatives, this compound holds potential in the following agrochemical areas:

  • Herbicidal Activity: Phenylisoxazole derivatives have been reported to exhibit herbicidal effects. A potential mechanism of action is the inhibition of key plant enzymes. For instance, derivatives of the closely related 4-methyl-5-phenylisoxazole are known to inhibit D1 protease (CtpA), an enzyme crucial for the repair of Photosystem II in plants. Inhibition of this enzyme leads to photoinhibition and subsequent plant death. It is plausible that this compound could act on similar targets.

  • Fungicidal Activity: The isoxazole ring is a component of several commercial fungicides. The fungicidal mechanism could involve the disruption of fungal cell membrane integrity, inhibition of respiratory enzymes, or interference with nucleic acid and protein synthesis.

  • Insecticidal Activity: Isoxazole derivatives have also been investigated for their insecticidal properties. Potential mechanisms include acting as neurotoxins by targeting insect ion channels or enzyme systems, such as acetylcholinesterase.

Data Presentation: Hypothetical Agrochemical Screening Data

The following tables present a hypothetical summary of quantitative data for this compound, based on expected activities for a promising isoxazole lead compound in agrochemical screening. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: Herbicidal Activity of this compound

Target Weed SpeciesPre-emergence IC₅₀ (µM)Post-emergence IC₅₀ (µM)
Echinochloa crus-galli (Barnyardgrass)15.525.2
Amaranthus retroflexus (Redroot Pigweed)8.212.8
Setaria faberi (Giant Foxtail)22.135.7
Abutilon theophrasti (Velvetleaf)11.518.9

Table 2: Fungicidal Activity of this compound

Fungal PathogenMycelial Growth Inhibition EC₅₀ (µg/mL)Spore Germination Inhibition EC₅₀ (µg/mL)
Botrytis cinerea5.810.3
Fusarium oxysporum12.120.5
Rhizoctonia solani8.515.2
Puccinia triticina15.328.1

Table 3: Insecticidal Activity of this compound

Pest InsectContact Toxicity LC₅₀ (µg/cm²)Systemic (Oral) Toxicity LC₅₀ (µg/mL)
Myzus persicae (Green Peach Aphid)7.212.5
Plutella xylostella (Diamondback Moth)18.530.1
Spodoptera frugiperda (Fall Armyworm)25.345.8
Tetranychus urticae (Two-spotted Spider Mite)10.118.9

Experimental Protocols

The following are detailed, standardized protocols that can be adapted for the evaluation of this compound's agrochemical properties.

Protocol 1: In Vitro Fungicide Screening - Mycelial Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth (EC₅₀) of target fungal pathogens.

Materials:

  • This compound

  • Target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.

  • Autoclave the PDA medium and cool it to approximately 50-55°C.

  • Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the final test concentrations. Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus (typically 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC₅₀ value using probit analysis or other suitable statistical software.

Protocol 2: Herbicide Screening - Pre-emergence Activity

Objective: To evaluate the herbicidal effect of this compound when applied to the soil before weed emergence.

Materials:

  • This compound

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots or trays filled with a standardized soil mix

  • Acetone

  • Surfactant (e.g., Tween 20)

  • Spray chamber or hand sprayer

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare spray solutions by diluting the stock solution in a water-acetone mixture containing a surfactant to achieve the desired application rates.

  • Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.

  • Apply the treatment solutions evenly to the soil surface using a calibrated sprayer. An untreated control (sprayed with the solvent-surfactant mixture only) should be included.

  • Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Water the pots as needed to maintain soil moisture.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 100% is complete kill).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3: Insecticide Screening - Contact Toxicity Bioassay

Objective: To determine the concentration of this compound that is lethal to 50% of the target insect population (LC₅₀) upon direct contact.

Materials:

  • This compound

  • Target insect species (e.g., Myzus persicae, Plutella xylostella)

  • Acetone

  • Surfactant

  • Leaf discs or artificial diet

  • Petri dishes or ventilated containers

  • Micro-syringe or spray tower

Procedure:

  • Prepare a series of dilutions of this compound in an acetone-water solution containing a surfactant.

  • Leaf-dip method: Dip leaf discs of a suitable host plant into each test solution for a set time (e.g., 10 seconds) and allow them to air dry. Place the treated leaf discs in Petri dishes.

  • Topical application method: Apply a small, precise volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of each insect using a micro-syringe.

  • Introduce a known number of insects into each container with the treated substrate or after topical application. Include a control group treated only with the solvent-surfactant mixture.

  • Maintain the containers under controlled environmental conditions suitable for the insect species.

  • Assess mortality at specific time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

  • Determine the LC₅₀ value using probit analysis.

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_0 Herbicidal Action: Photosystem II Repair Inhibition This compound This compound D1 Protease (CtpA) D1 Protease (CtpA) This compound->D1 Protease (CtpA) Inhibits D1 Protein C-terminal Processing D1 Protein C-terminal Processing D1 Protease (CtpA)->D1 Protein C-terminal Processing Required for PSII Repair Cycle PSII Repair Cycle D1 Protein C-terminal Processing->PSII Repair Cycle Enables Photoinhibition & Plant Death Photoinhibition & Plant Death PSII Repair Cycle->Photoinhibition & Plant Death Disruption leads to G cluster_1 Fungicide Screening Workflow A Prepare Stock Solution of this compound B Prepare Serial Dilutions A->B C Amend PDA Medium B->C D Inoculate with Fungal Plug C->D E Incubate D->E F Measure Mycelial Growth E->F G Calculate % Inhibition & EC₅₀ F->G G cluster_2 Insecticide Contact Toxicity Workflow start Start prep Prepare Test Solutions start->prep treat Treat Substrate/Insect prep->treat expose Expose Insects treat->expose incubate Incubate under Controlled Conditions expose->incubate assess Assess Mortality incubate->assess analyze Calculate LC₅₀ assess->analyze end End analyze->end

Application Notes and Protocols for N-alkylation of Aminomethyl Group in Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds. The functionalization of isoxazoles, particularly at the aminomethyl position, provides a versatile handle for the introduction of various substituents, enabling the modulation of physicochemical properties and pharmacological activity. N-alkylation of the aminomethyl group is a key transformation in the synthesis of isoxazole-based drug candidates and chemical probes.

This document provides detailed protocols for two primary methods for the N-alkylation of the aminomethyl group in isoxazoles: direct N-alkylation with alkyl halides and reductive amination of isoxazole aldehydes. These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Core Concepts and Strategies

The N-alkylation of the primary amine in aminomethyl isoxazoles can be achieved through two principal synthetic routes:

  • Direct N-Alkylation with Alkyl Halides: This method involves the direct reaction of the aminomethyl isoxazole with an alkyl halide (or other alkylating agents with a good leaving group) in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the substitution reaction. This approach is straightforward but can sometimes lead to over-alkylation (formation of tertiary amines or quaternary ammonium salts) if the reaction conditions are not carefully controlled.

  • Reductive Amination: This two-step, one-pot process involves the reaction of an isoxazole aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. This method offers excellent control for mono-alkylation and is highly versatile due to the wide availability of aldehydes and amines. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The choice between these two strategies will depend on the specific substrate, the desired alkyl group, and the overall synthetic plan.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of a 5-(aminomethyl)isoxazole with an alkyl halide using a carbonate base. The reaction conditions are based on a similar N-alkylation of a 5-(aminomethyl)tetrazole, a close structural analog.[1][2]

Reaction Scheme:

Materials:

  • 5-(Aminomethyl)isoxazole derivative

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, propargyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-(aminomethyl)isoxazole (1.0 eq) in anhydrous DMF or MeCN (0.1-0.5 M), add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction to stir at a temperature ranging from room temperature to 60°C for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired N-alkylated product.

Data Presentation: N-Alkylation with Alkyl Halides

EntryIsoxazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Benzoyl-5-(aminomethyl)tetrazole*Benzyl bromideK₂CO₃AcetoneRT274**[1][2]
2ImidazoleBenzyl bromideK₂CO₃MeCNRT1285-95[3]
31H-Indazolen-Pentyl bromideNaHTHFRT485[4]

*Note: Data for a structurally similar aminomethyltetrazole is provided as a reference. The total yield for the two regioisomers was 74%.

Protocol 2: Reductive Amination

This protocol provides a general method for the N-alkylation of an isoxazole-5-carbaldehyde with a primary amine.

Reaction Scheme:

Materials:

  • Isoxazole-5-carbaldehyde derivative

  • Primary amine (e.g., aniline, benzylamine, butylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the isoxazole-5-carbaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM or DCE (0.1-0.5 M), add acetic acid (0-1.0 eq, if necessary to catalyze imine formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₄, 1.2-1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the N-alkylated product.

Data Presentation: Reductive Amination

EntryAldehydeAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1Aromatic AldehydesAniline DerivativesH-cube (H₂)VariousRT0.5-270-95[5]
2Aromatic Aldehydesn-ButylamineCo-catalyst, H₂Toluene15024~95[6]
3AldehydesAnilines[RuCl₂(p-cymene)]₂/Ph₂SiH₂Toluene801270-90[7]

Note: The provided data represents general conditions for reductive amination with various aromatic aldehydes and may require optimization for specific isoxazole-5-carbaldehydes.

Mandatory Visualization

Workflow for Direct N-Alkylation with Alkyl Halides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aminomethyl Isoxazole in Solvent add_base Add Base (e.g., K₂CO₃) start->add_base stir1 Stir at RT for 15-30 min add_base->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide react Stir at RT to 60°C for 2-24h add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with EtOAc monitor->dilute wash_water Wash with Water dilute->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated N-Alkylated Isoxazole chromatography->product

Caption: General experimental workflow for direct N-alkylation.

Workflow for Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification start Dissolve Isoxazole Aldehyde and Amine in Solvent add_acid Add Acetic Acid (optional) start->add_acid stir1 Stir at RT for 30-60 min add_acid->stir1 add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir1->add_reductant react Stir at RT for 2-24h add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated N-Alkylated Isoxazole chromatography->product

Caption: General experimental workflow for reductive amination.

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: If the yield is low, consider using a stronger base such as sodium hydride (NaH), but exercise caution as it is highly reactive. Alternatively, increasing the reaction temperature or using a more polar solvent like DMSO might improve the reaction rate. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Over-alkylation: To minimize the formation of di-alkylated products in direct alkylation, use a stoichiometry of 1:1 or a slight excess of the amine. Adding the alkylating agent slowly at a lower temperature can also help to control the reaction.

  • Slow or Incomplete Reductive Amination: If the reaction is sluggish, the addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate. Ensure the reducing agent is fresh and active. For less reactive amines or aldehydes, a more powerful reducing agent like sodium cyanoborohydride might be necessary, but be mindful of its toxicity.

  • Purification Challenges: N-alkylated aminomethyl isoxazoles are often basic compounds. During column chromatography, tailing can be an issue. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system. Alternatively, purification can sometimes be achieved by recrystallization or by converting the product to a salt (e.g., hydrochloride) and then liberating the free base.

Conclusion

The N-alkylation of the aminomethyl group in isoxazoles is a fundamental transformation for the generation of diverse chemical libraries for drug discovery and development. Both direct alkylation with alkyl halides and reductive amination offer robust and versatile methods to achieve this. The choice of method should be guided by the specific substrates and the desired outcome. The protocols and data presented here provide a solid foundation for researchers to successfully perform these important reactions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-5-phenylisoxazole is a heterocyclic aromatic compound with an isoxazole core. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification and purity assessment of such compounds. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed experimental protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC).

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these properties is essential for method development.

PropertyValueReference
Molecular Formula C₁₀H₉NO[1][2][3]
Molecular Weight 159.18 g/mol [1][2][4]
Appearance White solid[3][5]
Melting Point 63-68 °C[1]
Boiling Point 262-264 °C at 760 mmHg[1]
CAS Number 1008-75-9[1][2][3]

Experimental Protocol: RP-HPLC Analysis

This protocol outlines the steps for the analysis of this compound using a standard isocratic RP-HPLC method.

3.1. Materials and Reagents

  • This compound standard (≥95% purity)[1]

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm syringe filters

3.2. Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and parameters.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol:Water (75:25, v/v)[6]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[6]
Detection Wavelength 254 nm[6]
Injection Volume 20 µL[6]
Run Time Approximately 10 minutes (adjust as needed based on retention time)

3.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol or mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

3.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% methanol) and then store it in an appropriate solvent as per the manufacturer's recommendation.

Data Presentation and Analysis

The primary quantitative data obtained from the HPLC analysis are the peak area and retention time.

4.1. Representative Chromatographic Data

The following table summarizes the expected retention time and peak characteristics for this compound under the specified conditions.

AnalyteExpected Retention Time (min)Tailing FactorTheoretical Plates
This compound~ 5.80.9 - 1.5> 2000

Note: The exact retention time may vary depending on the specific HPLC system, column, and slight variations in mobile phase composition and temperature.

4.2. Calibration Curve

A calibration curve should be generated by plotting the peak area of the standard solutions against their corresponding concentrations. The linearity of the method is assessed by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
150000
5250000
10500000
251250000
502500000
1005000000

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Water 75:25) D System Equilibration A->D B Prepare Standard Solutions F Inject Standards & Samples B->F C Prepare Sample Solutions C->F E Inject Blank D->E E->F G Acquire Chromatograms F->G H Integrate Peaks (Area & Retention Time) G->H I Generate Calibration Curve H->I J Quantify Sample Concentration H->J

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Characterization of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential techniques and detailed protocols for the structural elucidation and characterization of novel isoxazole derivatives. Isoxazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making their precise characterization crucial for drug discovery and development.

Application Notes

The structural confirmation and purity assessment of newly synthesized isoxazole derivatives rely on a combination of spectroscopic and analytical techniques. The following methods are considered standard practice in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of isoxazole derivatives. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to analyze for isoxazole derivatives include the proton on the isoxazole ring (typically in the δ 8.0-9.0 ppm region for the C4-H and δ 6.0-7.0 ppm for the C5-H, depending on substitution), as well as protons on substituent groups.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms. The chemical shifts of the isoxazole ring carbons are characteristic (C3 and C5 typically appear at δ 150-170 ppm, while C4 is more upfield at δ 100-115 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex structures, allowing for the definitive assignment of proton and carbon signals by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the isoxazole derivative and can provide information about its elemental composition and structure through fragmentation patterns.[1][2]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can offer clues about the substituents and their connectivity to the isoxazole core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of the isoxazole ring and other functional moieties.

  • C=N stretching: Typically observed in the 1620-1580 cm⁻¹ region.

  • N-O stretching: Usually found in the 1450-1350 cm⁻¹ range.

  • C-H stretching (aromatic/heteroaromatic): Above 3000 cm⁻¹.

  • Other functional groups (e.g., C=O, N-H, O-H) will have their own characteristic absorption frequencies.

X-Ray Crystallography

For crystalline isoxazole derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural confirmation.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its accuracy.

Physicochemical Properties
  • Melting Point: A sharp melting point is indicative of a pure compound.[3][4][5] Impurities will typically cause a depression and broadening of the melting point range.

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. The wavelength of maximum absorption (λmax) is a characteristic property.

Quantitative Data Summary

The following tables provide representative data ranges for the characterization of novel isoxazole derivatives. Actual values will vary depending on the specific substitution pattern of the molecule.

Table 1: Representative NMR Chemical Shifts (δ in ppm) for Isoxazole Derivatives

NucleusIsoxazole Ring PositionTypical Chemical Shift Range (ppm)Notes
¹HC4-H8.0 - 9.0Highly dependent on substituents at C3 and C5.
¹HC5-H6.0 - 7.0Often appears as a singlet or doublet depending on C4 substitution.
¹³CC3150 - 165
¹³CC4100 - 115
¹³CC5160 - 175

Table 2: Characteristic IR Absorption Frequencies for Isoxazole Derivatives

Functional GroupVibrationTypical Wavenumber Range (cm⁻¹)
C=N (isoxazole ring)Stretching1620 - 1580
N-O (isoxazole ring)Stretching1450 - 1350
C-H (aromatic/heteroaromatic)Stretching3100 - 3000
C=O (e.g., ester, amide)Stretching1750 - 1650
N-H (e.g., amide, amine)Stretching3500 - 3300
O-H (e.g., alcohol, phenol)Stretching (broad)3600 - 3200

Table 3: Physicochemical Properties of a Hypothetical Novel Isoxazole Derivative

PropertyValue
Molecular FormulaC₁₀H₇N₂O₂F
Molecular Weight206.18 g/mol
Melting Point125-127 °C
λmax (in Ethanol)285 nm
Elemental Analysis (Calculated)C: 58.26%, H: 3.42%, N: 13.59%
Elemental Analysis (Found)C: 58.19%, H: 3.45%, N: 13.55%
HRMS (m/z) [M+H]⁺ (Calculated)207.0568
HRMS (m/z) [M+H]⁺ (Found)207.0565

Experimental Protocols

The following are detailed protocols for the key experiments cited in the characterization of novel isoxazole derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 or 500 MHz)

  • NMR tubes (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Novel isoxazole derivative (5-10 mg for ¹H, 15-20 mg for ¹³C)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the dry isoxazole derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (the choice of solvent depends on the solubility of the compound).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • If an internal standard is not already present in the solvent, add a very small amount of TMS.

    • Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

    • For ¹H NMR:

      • Use a standard single-pulse experiment (e.g., zg30).

      • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Use a proton-decoupled pulse program (e.g., zgpg30).

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and positive absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and molecular formula of the isoxazole derivative.

Materials:

  • Mass spectrometer (e.g., ESI-TOF, Orbitrap)

  • Solvent (e.g., methanol, acetonitrile, water)

  • Novel isoxazole derivative (approx. 1 mg/mL solution)

  • Syringe and infusion pump or autosampler

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the isoxazole derivative (e.g., 1 mg/mL) in a suitable solvent that is compatible with the ionization source.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Select the appropriate ionization mode (positive or negative ion mode, depending on the nature of the compound). Electrospray ionization (ESI) is common for polar molecules.

    • Acquire the mass spectrum over a suitable mass range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to generate possible molecular formulas based on the accurate mass and isotopic pattern.

    • Compare the generated formulas with the expected formula of the synthesized compound.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the isoxazole derivative.

Materials:

  • FT-IR spectrometer

  • Sample holder (e.g., KBr plates, ATR crystal)

  • Novel isoxazole derivative (solid or liquid)

  • Potassium bromide (KBr) powder (for solid samples)

  • Mortar and pestle

  • Pellet press

Procedure (for solid samples using KBr pellet):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the dry isoxazole derivative with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 4: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of the isoxazole derivative.

Materials:

  • Single-crystal X-ray diffractometer

  • A suitable single crystal of the isoxazole derivative

  • Cryo-loop and mounting tools

  • Low-temperature device (optional, but recommended)

Procedure:

  • Crystal Growth:

    • Grow a single crystal of the isoxazole derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting:

    • Select a well-formed single crystal under a microscope.

    • Mount the crystal on a cryo-loop.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

Protocol 5: Melting Point Determination

Objective: To determine the melting point range of the isoxazole derivative as an indicator of purity.[3][4][5]

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Novel isoxazole derivative (powdered)

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

    • A pure compound should have a sharp melting range of 1-2 °C.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel isoxazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of Novel Isoxazole Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Formula ir IR Spectroscopy purification->ir Functional Groups mp Melting Point purification->mp Purity Check xray X-ray Crystallography (if crystalline) nmr->xray Confirm Structure elemental Elemental Analysis ms->elemental Verify Formula bioassay Biological Assays (e.g., Anticancer, Antibacterial) xray->bioassay Structure-Activity Relationship Studies elemental->bioassay mp->bioassay

Caption: A typical experimental workflow for the synthesis and characterization of novel isoxazole derivatives.

Hypothetical Signaling Pathway

Many isoxazole derivatives have been investigated for their anti-inflammatory and anticancer properties. A common target in these pathways is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of this pathway and a potential point of intervention for a novel isoxazole derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation transcription Gene Transcription (Proliferation, Survival) mtor->transcription Upregulation isoxazole Novel Isoxazole Derivative isoxazole->akt Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitory point for a novel isoxazole derivative.

References

Application Notes and Protocols for the Use of 3-Methyl-5-phenylisoxazole in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 3-methyl-5-phenylisoxazole scaffold in the development of potent and selective enzyme inhibitors, with a particular focus on Cyclooxygenase-1 (COX-1). This document includes detailed experimental protocols for the synthesis of lead compounds, in vitro enzyme inhibition assays, and data presentation for structure-activity relationship (SAR) analysis.

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases. This document will focus on the application of this scaffold in the development of inhibitors for Cyclooxygenase-1 (COX-1), an enzyme centrally involved in the inflammatory response and prostanoid biosynthesis.

Target Enzyme: Cyclooxygenase-1 (COX-1)

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostanoids, including prostaglandins and thromboxanes.[1][2] These lipid mediators are involved in a wide array of physiological processes, including inflammation, pain, fever, and platelet aggregation.[1] Inhibition of COX-1 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-1 inhibitors is a subject of ongoing research to achieve targeted therapeutic effects with minimized side effects.

Quantitative Data for this compound Derivatives as COX-1 Inhibitors

The following table summarizes the in vitro COX-1 inhibitory activity of a series of this compound derivatives. This data is essential for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective inhibitors.

Compound IDR1-Substituent (at C4 of isoxazole)R2-Substituent (on phenyl ring at C5)R3-Substituent (at C3 of isoxazole)IC50 (µM) for COX-1
P6 PhenylH5-chlorofuran-2-yl19[3]
1a H4-Cl4-Methoxyphenyl> 50
1b H4-F4-Methoxyphenyl> 50
1c H4-CH34-Methoxyphenyl> 50

Note: The data for compounds 1a, 1b, and 1c are hypothetical examples to illustrate the structure of the table. The IC50 value for P6 is from the cited literature.

Experimental Protocols

Protocol 1: Synthesis of 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)

This protocol describes the synthesis of a representative this compound derivative, P6, which has demonstrated inhibitory activity against COX-1.[3]

Materials:

  • 2-Furancarbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Ethyl ether

  • 1-Phenyl-1-propyne

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 2-Furancarbaldehydoxime:

    • Dissolve 2-furancarbaldehyde and hydroxylamine hydrochloride in a 1:1 mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent and purify to obtain 2-furancarbaldehydoxime.

  • Chlorination of 2-Furancarbaldehydoxime:

    • Dissolve the 2-furancarbaldehydoxime in anhydrous DMF and cool the solution to 0°C.

    • Slowly add N-Chlorosuccinimide (NCS) and stir the suspension for 5 hours at room temperature.[3]

    • Add ethyl ether and wash the solution with water to remove DMF.[3]

    • Dry the organic layer and concentrate under reduced pressure to obtain the chlorinated intermediate.

  • Cycloaddition to form the Isoxazole Ring:

    • Dissolve the chlorinated intermediate and 1-phenyl-1-propyne in a suitable solvent.

    • Add triethylamine to the mixture and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6).

G

Caption: Workflow for the synthesis of P6.

Protocol 2: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This protocol details a common method to assess the inhibitory activity of this compound derivatives against human COX-1. This is a colorimetric assay based on the peroxidase activity of COX.

Materials:

  • Human recombinant COX-1 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., SC-560)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of all reagents in the reaction buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Reaction Buffer

      • Heme solution

      • COX-1 enzyme solution

    • Add the test compound solution or DMSO (for the control) to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Add the colorimetric substrate (TMPD) to all wells.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable curve-fitting software.

G

Caption: Workflow for the in vitro COX-1 inhibition assay.

Signaling Pathway

The development of this compound-based inhibitors targeting COX-1 requires a thorough understanding of the arachidonic acid signaling pathway. COX-1 is a key enzyme in this pathway, which leads to the production of various pro-inflammatory and physiologically active prostanoids.

G

Caption: Inhibition of the arachidonic acid pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The provided protocols for the synthesis of a lead compound and for in vitro COX-1 inhibition assays, along with the outlined signaling pathway, offer a solid foundation for researchers in the field of drug discovery and development. Further optimization of this scaffold through systematic SAR studies has the potential to yield highly potent and selective therapeutic agents.

References

Application Notes & Protocols: Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylisoxazole-3-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules. These compounds serve as crucial intermediates in the synthesis of a variety of therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs. Notably, certain derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout and hyperuricemia.[1] This document provides detailed protocols for the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives, focusing on two robust and widely used methodologies: the hydrolysis of a precursor ester and the 1,3-dipolar cycloaddition to construct the isoxazole ring.

Inhibition of Xanthine Oxidase Signaling Pathway

5-Phenylisoxazole-3-carboxylic acid derivatives have been investigated as inhibitors of xanthine oxidase (XO). This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. By inhibiting XO, these compounds can reduce the production of uric acid, representing a key therapeutic strategy.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine O2, H2O -> H2O2 XO2->UricAcid O2, H2O -> H2O2 Inhibitor 5-Phenylisoxazole-3- carboxylic acid derivative Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Xanthine Oxidase Inhibition Pathway.

Synthesis Methodologies

Two primary methods for the synthesis of 5-phenylisoxazole-3-carboxylic acid are detailed below. Method 1 involves a two-step process starting with a 1,3-dipolar cycloaddition to form the ethyl ester precursor, followed by saponification. Method 2 is a more general approach for constructing the isoxazole ring.

Method 1: Two-Step Synthesis via Ethyl Ester Precursor

This method is highly efficient and proceeds in two key stages:

  • 1,3-Dipolar Cycloaddition: Formation of ethyl 5-phenylisoxazole-3-carboxylate from an alkyne and a nitrile oxide generated in situ.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

Synthesis_Workflow_Method1 Start Starting Materials (Ethyl Nitroacetate, Propargyl Benzoate) Step1 Step 1: 1,3-Dipolar Cycloaddition (NaOH, EtOH/H2O, 60°C, 16h) Start->Step1 Intermediate Intermediate Product (Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate) Step1->Intermediate Purification1 Purification (Flash Chromatography) Intermediate->Purification1 Step2 Step 2: Saponification (2M NaOH, EtOH, rt, 5 min) Purification1->Step2 Acidification Acidification & Work-up (0.5M HCl, Ethyl Acetate Extraction) Step2->Acidification FinalProduct Final Product (5-Phenylisoxazole-3-carboxylic Acid) Acidification->FinalProduct

Caption: Experimental workflow for the two-step synthesis.

Experimental Protocols

Protocol 1A: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Precursor)

This protocol is adapted from a procedure for a similar 3,5-disubstituted isoxazole.[4]

  • Materials:

    • Ethyl nitroacetate

    • Phenylacetylene

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Silica gel for chromatography

    • Solvents for chromatography (e.g., Petroleum Ether/Ethyl Acetate)

  • Procedure:

    • To a mixture of phenylacetylene (1.0 eq) and ethyl nitroacetate (2.5 eq) in a solution of water and ethanol, add a solution of NaOH (0.1 eq).

    • Seal the reaction vessel and stir vigorously at 60 °C for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to yield ethyl 5-phenylisoxazole-3-carboxylate.

Protocol 1B: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

This protocol is based on a high-yield saponification method.[5]

  • Materials:

    • Ethyl 5-phenylisoxazole-3-carboxylate

    • 2M Sodium hydroxide (NaOH) solution

    • Ethanol (EtOH)

    • 0.5M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq, 8.70 mmol) in ethanol (30 mL) in a round-bottom flask and stir at room temperature.

    • Add 2M NaOH solution (1.5 eq, 13.1 mmol) to the stirring solution.

    • Monitor the reaction by TLC. The reaction is typically complete within 5 minutes.

    • Once the starting material is consumed, carefully add 0.5M HCl to the reaction mixture to adjust the pH to 3-4.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 75 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to afford 5-phenylisoxazole-3-carboxylic acid as a white solid.

Method 2: General 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for synthesizing the isoxazole ring. This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent like N-chlorosuccinimide (NCS).

Cycloaddition_Pathway Reactants Benzaldehyde Oxime + Phenylacetylene Conditions NCS, Et3N ------------- In situ generation of Nitrile Oxide Reactants->Conditions Product 3,5-Diphenylisoxazole Conditions->Product

Caption: General 1,3-Dipolar Cycloaddition Reaction.

Data Presentation: Synthesis Yields of 5-Phenylisoxazole-3-Carboxylic Acid & Derivatives

The following table summarizes the yields for the synthesis of the parent compound and various derivatives, demonstrating the efficiency of the described methods.

CompoundSubstituent (R)MethodYield (%)Reference
1 HSaponification94%[5]
2 3-CNNot SpecifiedHigh[1]
3 4-ClNot SpecifiedHigh[1]
4 4-OCH₃Not SpecifiedModerate-High[1]
5 3-NO₂Not SpecifiedModerate[1]
6 4-NO₂Not SpecifiedModerate[1]

Note: The yields for compounds 2-6 are described qualitatively in the literature as part of a study on xanthine oxidase inhibitors.[1] The saponification method generally provides high yields for the final hydrolysis step.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoxazoles. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two primary methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions. Temperature optimization is key for controlling reaction kinetics; high temperatures may lead to side product formation and decomposition, while low temperatures can result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the potential causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1] To address this, consider using a slight excess of the nitrile oxide precursor. The selection of the base and solvent for generating the nitrile oxide is also crucial. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric factors of both the dipole and the dipolarophile. To enhance the formation of the desired 3,5-isomer in the reaction of a nitrile oxide with a terminal alkyne, you can try using less polar solvents or lowering the reaction temperature.[2] The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2]

Q5: What are common side reactions to be aware of during isoxazole synthesis?

A5: The most prevalent side reaction is the dimerization of the nitrile oxide to form a furoxan.[3] Another potential side reaction is the reaction of the nitrile oxide with the solvent or base, which can lead to byproducts like O-imidoylation products.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your isoxazole synthesis experiments.

Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Inefficient nitrile oxide generation (for 1,3-dipolar cycloaddition)- Ensure the base used (e.g., triethylamine) is appropriate for the substrate and reaction conditions. - Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Reactant decomposition- Consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Poor solubility of reactants- If using an aqueous medium, adding a co-solvent like methanol can improve solubility. - For organic solvents, try a more polar solvent.[3]
Catalyst inactivity- For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Formation of Furoxan Byproduct Dimerization of the in situ generated nitrile oxide- Use a slow addition of the base or the hydroximoyl chloride to keep the instantaneous concentration of the nitrile oxide low. - Ensure the dipolarophile is present in the reaction mixture before generating the nitrile oxide. - Lowering the reaction temperature can disfavor the dimerization reaction.[3] - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1]
Formation of Isomeric Products (Poor Regioselectivity) Suboptimal reaction conditions- Solvent Choice: Less polar solvents can sometimes favor the desired isomer.[2] - Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.[2] - Catalysis: The use of a copper(I) catalyst (e.g., CuI) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2]
Multiple Spots on TLC / Difficult Purification Incomplete reaction- Increase the reaction time or moderately increase the temperature.[3]
Formation of multiple byproducts- Review the troubleshooting sections on furoxan formation and regioselectivity. - Purify starting materials to remove any impurities that could lead to side reactions.[1]
Product decomposition- The product might be unstable under the reaction or workup conditions. Consider milder workup procedures.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles

A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask. The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.[1]

Protocol 2: General Procedure for the Synthesis of 3-Benzoylisoxazolines

To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL) is added chloramine-T (0.0625 mmol). The reaction mixture is heated at 80 °C for 18 hours. After completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.[1]

Protocol 3: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

To a solution of the alkyne (1.0 mmol) and the hydroximoyl chloride (1.1 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added triethylamine (1.5 mmol) dropwise at room temperature. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC. Upon completion, the reaction mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[2]

Visualized Workflows

general_workflow_1_3_dipolar_cycloaddition start Start reactants Combine Alkyne and Nitrile Oxide Precursor start->reactants base_addition Add Base (e.g., Triethylamine) reactants->base_addition reaction Stir at Room Temperature (Monitor by TLC) base_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 3,5-Disubstituted Isoxazole purification->product

Caption: General workflow for 1,3-dipolar cycloaddition.

troubleshooting_low_yield start Low or No Yield check_precursor Check Nitrile Oxide Precursor Quality start->check_precursor Possible Cause optimize_base Optimize Base & Stoichiometry start->optimize_base Possible Cause check_temp Review Reaction Temperature start->check_temp Possible Cause improve_yield Improved Yield check_precursor->improve_yield Solution optimize_base->improve_yield Solution side_reactions Investigate Side Reactions (e.g., Dimerization) check_temp->side_reactions If Temp is High slow_addition Slow Addition of Nitrile Oxide Precursor/Base side_reactions->slow_addition Solution excess_alkyne Use Slight Excess of Alkyne side_reactions->excess_alkyne Solution slow_addition->improve_yield excess_alkyne->improve_yield

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yield in 3-Methyl-5-phenylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-phenylisoxazole.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors, primarily related to reaction conditions and the purity of starting materials.

  • Incomplete Reaction: The reaction between the β-diketone (e.g., benzoylacetone) and hydroxylamine may not have gone to completion.

    • Solution: Ensure you are using at least a stoichiometric equivalent of hydroxylamine hydrochloride. The reaction time and temperature are also critical; refluxing in a suitable solvent such as ethanol is a common practice, but optimization of the duration may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Inappropriate Base: The choice and amount of base are crucial for the cyclization and dehydration steps.

    • Solution: A variety of bases can be used, including sodium hydroxide, potassium hydroxide, sodium acetate, and pyridine. The strength and stoichiometry of the base can significantly impact the yield. It is advisable to start with a slight excess of a moderately strong base and optimize from there.

  • Side Reactions: The formation of byproducts such as oximes or incompletely cyclized intermediates can consume starting materials and reduce the yield of the desired isoxazole.

    • Solution: Optimizing the reaction temperature and the rate of addition of reagents can minimize side reactions. A well-controlled reaction temperature can favor the desired reaction pathway.

  • Purity of Starting Materials: Impurities in the starting materials, particularly the β-diketone, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the benzoylacetone by recrystallization or distillation before use.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Common byproducts in the synthesis of this compound include:

  • Isoxazoline: Incomplete dehydration of the intermediate hydroxyisoxazoline will result in the corresponding isoxazoline.[1] This is often observed when using weaker bases or lower reaction temperatures.

  • Oxime of the β-Diketone: Hydroxylamine can react with one of the carbonyl groups of the β-diketone to form an oxime without subsequent cyclization.

  • Pyrazoline Derivatives: If the hydroxylamine reagent is contaminated with hydrazine, pyrazoline byproducts can be formed.[1]

  • Unreacted Starting Materials: Residual benzoylacetone and hydroxylamine may also be present.

Q3: How can I effectively purify the synthesized this compound?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the preferred method for obtaining a highly pure crystalline product.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used for the recrystallization of isoxazole derivatives. The choice of solvent depends on the solubility profile of your product and impurities.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is an effective alternative.

    • Eluent Systems: A common eluent system for isoxazoles is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. A typical starting point is a 1:5 (v/v) mixture of ethyl acetate to hexane, with the polarity being gradually increased as needed.

Q4: My final product is an oil instead of a solid. What should I do?

A4: An oily product often indicates the presence of impurities that inhibit crystallization.

  • Purification: The most effective way to address this is through purification. Column chromatography is particularly useful for separating the desired product from oily impurities.

  • Trituration: You can also try triturating the oil with a non-polar solvent like cold hexane or pentane. This can sometimes induce crystallization of the desired product while the impurities remain dissolved.

Data Presentation

The yield of 3,5-disubstituted isoxazoles is highly dependent on the reaction conditions. The following table summarizes the reported yields for the synthesis of isoxazole derivatives under various conditions, which can serve as a guide for optimizing the synthesis of this compound.

Entryβ-Diketone/ChalconeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Chalcone derivative40% KOHEthanolReflux1245-63Inferred from[2]
23-phenyl-5-methyl-4-isoxazole carboxylic acid derivativeN,N-dimethylformamideChlorobenzene130293.6Inferred from[3]
33-phenyl-5-methyl-4-isoxazole carboxylic acid derivativeN,N-dimethylformamideChlorobenzene130595.1Inferred from[3]
43-phenyl-5-methyl-4-isoxazole carboxylic acid derivativeTetrabutylureaToluene110396.2Inferred from[3]

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound from benzoylacetone and hydroxylamine hydrochloride. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and available reagents.

Synthesis of this compound

Materials:

  • Benzoylacetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a solution of sodium hydroxide (1.2 equivalents) in water.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., 1:4 ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC), cool the mixture to room temperature.

  • Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mandatory Visualizations

Reaction_Pathway Benzoylacetone Benzoylacetone Intermediate Hydroxyisoxazoline Intermediate Benzoylacetone->Intermediate + Hydroxylamine Side_Product1 Oxime Benzoylacetone->Side_Product1 + Hydroxylamine (Incomplete Reaction) Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Product This compound Intermediate->Product Dehydration (Base) Side_Product2 Isoxazoline Intermediate->Side_Product2 Incomplete Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp, Time) start->check_conditions tlc_analysis Analyze TLC for Side Products start->tlc_analysis impure Impure Materials check_purity->impure suboptimal Suboptimal Conditions check_conditions->suboptimal side_products Side Products Present tlc_analysis->side_products impure->check_conditions No purify_sm Purify Starting Materials impure->purify_sm Yes suboptimal->tlc_analysis No optimize Optimize Reaction Conditions suboptimal->optimize Yes side_products->check_purity No adjust_purification Adjust Purification Strategy side_products->adjust_purification Yes end Improved Yield purify_sm->end optimize->end adjust_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Improving regioselectivity in the synthesis of substituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted isoxazoles. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving high regioselectivity and yields.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues encountered during the synthesis of substituted isoxazoles.

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Terminal Alkynes

You are observing a mixture of 3,4- and 3,5-disubstituted isoxazoles, with a desire to favor the 3,5-isomer.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions - Solvent Choice: Experiment with less polar solvents, as they can sometimes enhance the formation of the 3,5-isomer.[1] - Temperature: Lowering the reaction temperature may improve selectivity.[1]
Lack of Catalysis The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been successfully employed for this purpose.[1]
Nitrile Oxide Instability Nitrile oxides can be unstable and prone to dimerization, leading to side products and reduced selectivity.[1] The slow in situ generation of the nitrile oxide can maintain a low concentration of the dipole and improve selectivity.[1] This can be achieved by using an oxime precursor with an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent.[1][2]

Problem 2: Predominant Formation of the 3,5-Isomer When the 3,4-Isomer is Desired

The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1]

Possible Cause Suggested Solution
Inherent Reactivity of Terminal Alkynes The Huisgen 1,3-dipolar cycloaddition with terminal alkynes inherently favors the 3,5-isomer due to electronic and steric factors.[1]
Reaction Pathway Consider alternative synthetic routes that are known to favor the 3,4-isomer.[1] - Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines has shown high regiospecificity for 3,4-disubstituted isoxazoles.[1] - Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[1][3][4]

Problem 3: Low Yields in Isoxazole Synthesis

You are experiencing low yields of your desired isoxazole product.

Possible Cause Suggested Solution
Decomposition of Nitrile Oxide Nitrile oxides can dimerize to form furoxans, reducing the amount available for the cycloaddition.[1] To mitigate this, generate the nitrile oxide in situ at low temperatures to ensure it reacts promptly with the alkyne.[1]
Low Substrate Reactivity Electron-poor alkynes may react sluggishly.[1] The addition of a Cu(I) catalyst can often accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also significantly reduce the reaction rate.[1]
Suboptimal Reaction Conditions - Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are crucial.[1] - Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products.[1] Careful optimization is key.
Purification Challenges Isoxazoles can sometimes be difficult to purify. Ensure that you are using appropriate chromatographic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: How do the electronic and steric properties of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A1: The regioselectivity of the Huisgen cycloaddition is governed by both electronic and steric effects of the substituents on the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). This is often explained by Frontier Molecular Orbital (FMO) theory.[1]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state. In reactions involving terminal alkynes, this also generally favors the formation of the 3,5-isomer.[1]

Q2: What is the role of a Lewis acid in controlling the regioselectivity of isoxazole synthesis?

A2: In methods such as the cyclocondensation of β-enamino diketones, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can act as a carbonyl activator.[3][4] By coordinating to one of the carbonyl groups, it can influence which carbonyl is more susceptible to nucleophilic attack by hydroxylamine, thereby directing the regiochemical outcome of the cyclization.[3][5]

Q3: Are there any "green" or more environmentally friendly methods for synthesizing isoxazoles?

A3: Yes, research has focused on developing more sustainable synthetic protocols. One approach is the use of deep eutectic solvents (DES) as a reaction medium, which can be biodegradable and are prepared from readily available, inexpensive components.[6] Additionally, methods utilizing ultrasonic irradiation have been shown to enhance reaction rates and reduce the need for harsh conditions and toxic solvents.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key quantitative parameters for different methods of synthesizing 3,5-disubstituted isoxazoles.

Synthesis MethodStarting MaterialsKey ReagentsReaction ConditionsReaction TimeYield (%)
1,3-Dipolar Cycloaddition [8]Aldehyde, AlkyneHydroxylamine, NaOH, N-Chlorosuccinimide50°C in Deep Eutectic Solvent (ChCl:urea)8 hours60-85%
Condensation of α,β-Unsaturated Ketones [8]Chalcone, Hydroxylamine HydrochlorideSodium Acetate, Acetic AcidReflux in Ethanol8-10 hours65-82%
Cope-Type Hydroamination [8][9]1,3-Dialkyne, Hydroxylamine-DMSO, mild conditionsNot specified70-95%

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a common method for achieving high regioselectivity for the 3,5-isomer using a copper(I) catalyst.

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[1]

  • For in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.[1]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol provides a metal-free approach to favor the formation of the 3,4-isomer.[1]

  • To a solution of the aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent like toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[1]

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.[1]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[1]

  • After the reaction is complete, filter the mixture and concentrate the filtrate.[1]

  • Purify the resulting 3,4-disubstituted isoxazole by column chromatography.[1]

Visualizations

TroubleshootingWorkflow start Poor Regioselectivity or Low Yield isomer_check Desired Isomer? start->isomer_check yield_check Low Yield? isomer_check->yield_check No isomer_3_5 Goal: 3,5-Isomer isomer_check->isomer_3_5 Yes (3,5) isomer_3_4 Goal: 3,4-Isomer isomer_check->isomer_3_4 Yes (3,4) low_yield Troubleshoot Low Yield yield_check->low_yield Yes solvents Adjust Solvent (Less Polar) isomer_3_5->solvents catalysis Add Cu(I) Catalyst isomer_3_5->catalysis temp_control Lower Temperature isomer_3_5->temp_control in_situ Use in situ Nitrile Oxide Generation isomer_3_5->in_situ alt_route Change Synthetic Route isomer_3_4->alt_route enamine Enamine-based [3+2] Cycloaddition alt_route->enamine diketone Cyclocondensation of β-Enamino Diketones alt_route->diketone nitrile_oxide_stability Check Nitrile Oxide Stability (Generate in situ at low temp) low_yield->nitrile_oxide_stability substrate_reactivity Assess Substrate Reactivity (Consider catalyst for slow reactions) low_yield->substrate_reactivity reaction_conditions Optimize Reaction Conditions (Base, Temperature) low_yield->reaction_conditions

Caption: Troubleshooting workflow for isoxazole synthesis regioselectivity.

RegioselectivityFactors regioselectivity Regioselectivity electronic Electronic Effects (FMO Theory) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric conditions Reaction Conditions regioselectivity->conditions outcome Favored Isomer (e.g., 3,5- vs 3,4-) electronic->outcome steric->outcome conditions->midpoint conditions->outcome solvent Solvent Polarity catalyst Catalyst (e.g., Cu(I), Ru, Lewis Acids) temperature Temperature midpoint->solvent midpoint->catalyst midpoint->temperature

References

Technical Support Center: Purification of 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methyl-5-phenylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as the corresponding chalcone and hydroxylamine, the regioisomer 5-Methyl-3-phenylisoxazole, and side-products like furoxans, which are dimers of the nitrile oxide intermediate.[1][2] The presence of these impurities can lead to difficulties in purification and may result in the final product being an oil or a gummy solid instead of a crystalline material.[3]

Q2: My purified this compound is a yellow oil instead of a white solid. What could be the issue?

A2: An oily or discolored product typically indicates the presence of residual impurities. These could be unreacted starting materials, byproducts from the synthesis, or residual solvents.[3] To obtain a solid product, further purification by column chromatography or recrystallization is recommended.

Q3: How can I effectively separate this compound from its regioisomer, 5-Methyl-3-phenylisoxazole?

A3: Separation of these regioisomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most effective method.[1] Careful optimization of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for achieving good separation. In some cases, preparative HPLC may be necessary for complete separation.

Q4: What are the best techniques for purifying crude this compound?

A4: The two primary methods for the purification of this compound are silica gel column chromatography and recrystallization.[4] Column chromatography is generally used for the initial purification to remove a wide range of impurities, while recrystallization is excellent for obtaining a highly pure crystalline product from a relatively pure sample.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.[5]
Column Overloading Too much crude material was loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w).
Co-elution of Impurities The impurity may have a very similar polarity to the product. Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) or consider using a different stationary phase if available. For aromatic compounds like this, a stationary phase with phenyl groups may offer different selectivity.[6]
Irregular Column Packing Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly. A slurry packing method is generally preferred.
Recrystallization

Issue: this compound fails to crystallize or "oils out".

Possible Cause Solution
Solution is Too Dilute The concentration of the compound in the solvent is not high enough to reach saturation upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]
Supersaturation is Not Achieved The solution may be clean and lack nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Inappropriate Solvent The compound is either too soluble or not soluble enough in the chosen solvent. Test the solubility in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for isoxazoles include ethanol, methanol, and dichloromethane.[3][8]
Presence of Impurities Impurities can inhibit crystal formation. If the product is significantly impure, it is best to first purify it by column chromatography before attempting recrystallization.[3]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling Out" This occurs when the solute comes out of solution at a temperature above its melting point. Try using a lower boiling point solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[9][10]

Quantitative Data

Table 1: Purity and Yield Data from Synthesis and Purification of Isoxazole Derivatives (Literature Examples)

Compound Purification Method Solvent System Yield (%) Purity (%) Reference
3-Phenyl-5-methylisoxazole-4-formyl chlorideDistillation under reduced pressure-93.699.5 (HPLC)[11]
3-Phenyl-5-methylisoxazole-4-formyl chlorideDistillation under reduced pressure-96.299.7 (HPLC)[11]
Methyl 3-phenylisoxazole-5-carboxylateRecrystallizationDichloromethane76Not specified[8]
This compoundNot specifiedNot specified78Not specified (white solid, mp 63-64 °C)[12]
3-Methyl-4-nitro-5-phenylisoxazoleFlash chromatographyEthyl acetate/petroleum ether (1:4)59Not specified (yellow oil, solidifies on cooling)[13]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general procedure adapted from methods used for purifying 3,5-disubstituted isoxazoles.[5]

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica gel should be approximately 50 times the weight of the crude product.

    • The column is flushed with hexane until the silica bed is stable and free of air bubbles.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexane. A typical gradient starts with 100% hexane and gradually increases to 5-10% ethyl acetate in hexane. The optimal gradient should be determined beforehand by TLC analysis.

    • Fractions are collected in test tubes.

  • Fraction Analysis and Product Isolation:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure this compound are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of this compound

This protocol is based on general recrystallization procedures for isoxazole derivatives.[3][8]

  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and water) at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound (May contain starting materials, regioisomers, side products) Analysis1 Purity Assessment (TLC, NMR, HPLC) Crude->Analysis1 Decision1 Is Purity > 90%? Analysis1->Decision1 ColumnChrom Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Decision1->ColumnChrom No Recrystallization Recrystallization (e.g., from Ethanol or Dichloromethane/Hexane) Decision1->Recrystallization Yes Analysis2 Purity Assessment (TLC, NMR, HPLC, mp) ColumnChrom->Analysis2 Recrystallization->Analysis2 PureProduct Pure this compound (Crystalline Solid) Analysis2->PureProduct

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool CrystalsForm Do crystals form? Cool->CrystalsForm OilsOut Does the product 'oil out'? CrystalsForm->OilsOut No CollectCrystals Collect Crystals CrystalsForm->CollectCrystals Yes TroubleshootNoCrystals Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal OilsOut->TroubleshootNoCrystals No TroubleshootOilingOut Troubleshoot: - Re-heat and add more 'good' solvent - Try a different solvent system - Use a mixed solvent system OilsOut->TroubleshootOilingOut Yes PureProduct Pure Product CollectCrystals->PureProduct TroubleshootNoCrystals->Cool TroubleshootOilingOut->Cool

Caption: A troubleshooting guide for common recrystallization issues.

References

Preventing isoxazole ring opening under basic or acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted opening of the isoxazole ring under basic or acidic conditions during your experiments.

Troubleshooting Guide: Preventing Isoxazole Ring Opening

Issue: My isoxazole ring is opening during a reaction. How can I prevent this?

The stability of the isoxazole ring is highly dependent on its substitution pattern and the reaction conditions (pH and temperature). Here’s a step-by-step guide to troubleshoot and prevent ring cleavage.

Step 1: Assess the Stability of Your Isoxazole

The inherent stability of your isoxazole derivative is the most critical factor.

  • Unsubstituted or Monosubstituted Isoxazoles: These are generally unstable, especially under basic conditions. The protons at positions 3 and 5 are acidic and can be abstracted by a base, initiating ring opening.

  • 3,5-Disubstituted Isoxazoles: These are significantly more stable and are the preferred scaffold if you anticipate harsh reaction conditions. The absence of acidic protons at the 3 and 5 positions prevents base-mediated degradation.

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing can increase the acidity of the ring protons, making the isoxazole more susceptible to base-catalyzed opening.

Step 2: Optimize Your Reaction Conditions

If you are working with a potentially unstable isoxazole, careful control of the reaction environment is crucial.

  • pH Control:

    • Basic Conditions (pH > 8): This is the most common cause of isoxazole ring opening, especially for 3-unsubstituted isoxazoles. The mechanism often involves deprotonation at C3, leading to N-O bond cleavage. If basic conditions are unavoidable, consider using milder bases (e.g., NaHCO₃, Et₃N, or DIPEA instead of NaOH or KOH) and shorter reaction times at lower temperatures.

    • Acidic Conditions (pH < 4): Isoxazoles are generally more stable under acidic conditions. However, very strong acids and high temperatures can lead to hydrolysis. Specific acid catalysis can occur at pH values below 3.5.[1]

    • Neutral Conditions (pH 6-8): This is generally the safest pH range for maintaining the integrity of the isoxazole ring.

  • Temperature Control:

    • Higher temperatures accelerate the rate of ring opening, particularly under basic conditions. For example, the decomposition of the drug leflunomide at pH 10 is considerably faster at 37°C than at 25°C.[2] Whenever possible, run your reactions at the lowest effective temperature.

Step 3: Consider Strategic Synthesis Design

If your target molecule contains a labile isoxazole ring, consider the following synthetic strategies:

  • Introduce the Isoxazole Ring Late in the Synthesis: If possible, perform reactions that require harsh basic or acidic conditions before forming the isoxazole ring.

  • Use a More Stable Isoxazole Analogue: If the specific substitution pattern of the isoxazole is not critical for the desired activity of your final compound, consider using a more stable derivative, such as a 3,5-disubstituted isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of isoxazole ring opening under basic conditions?

A1: The most common mechanism for 3-unsubstituted isoxazoles involves the abstraction of the acidic proton at the C3 position by a base. This leads to the cleavage of the weak N-O bond, resulting in the formation of a β-ketonitrile or other ring-opened products. The presence of electron-withdrawing groups on the ring can facilitate this process.

Q2: Are all isoxazoles unstable in basic conditions?

A2: No. The stability of an isoxazole in basic media is highly dependent on its substitution pattern. 3,5-disubstituted isoxazoles are generally quite stable under basic conditions because they lack the acidic protons at the 3 and 5 positions that are susceptible to deprotonation.[3] For example, 3-methylleflunomide is stable in a pH range of 4.0 to 10.0, whereas leflunomide (which is unsubstituted at the 3-position) degrades at basic pH.[2]

Q3: My synthesis requires a strong base. How can I protect the isoxazole ring?

A3: The concept of a temporary "protecting group" for the isoxazole ring itself is not well-established in the literature. The primary strategy to "protect" the ring is to have it appropriately substituted (i.e., disubstituted at the 3 and 5 positions). If you must use a strong base with a labile isoxazole, the following strategies can be employed:

  • Use a non-nucleophilic, sterically hindered base.

  • Run the reaction at a very low temperature (e.g., -78 °C).

  • Use a stoichiometric amount of base and a short reaction time.

  • Consider alternative synthetic routes that avoid strongly basic conditions.

Q4: How can I monitor for isoxazole ring opening during my reaction?

A4: Several analytical techniques can be used to detect and quantify isoxazole degradation:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the appearance of new, more polar spots corresponding to the ring-opened products.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the disappearance of the starting isoxazole and the appearance of degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, allowing for the identification of the molecular weights of the degradation products, which can help in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of the degradation products after isolation.

Data Presentation

Table 1: pH and Temperature Stability of Leflunomide (a 3-unsubstituted Isoxazole) [2]

pHTemperature (°C)Half-life (t₁/₂)Stability
4.025StableResistant to ring opening
7.425StableResistant to ring opening
10.025~6.0 hoursDecomposes
4.037StableResistant to ring opening
7.437~7.4 hoursNoticeable decomposition
10.037~1.2 hoursRapid decomposition

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole under Mild Basic Conditions

This protocol describes the synthesis of a 3,5-disubstituted isoxazole, which is expected to be stable under a wider range of conditions.

Reaction: 1,3-Dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne.[4][5]

Materials:

  • Substituted aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal alkyne (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Dissolve the substituted aldoxime in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Slowly add triethylamine dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Ring_Opening_Mechanism cluster_0 Basic Conditions Unsubstituted_Isoxazole 3-Unsubstituted Isoxazole Deprotonation Deprotonation at C3 Unsubstituted_Isoxazole->Deprotonation + Base Base Base (e.g., OH⁻) Intermediate Anionic Intermediate Deprotonation->Intermediate Cleavage N-O Bond Cleavage Intermediate->Cleavage Product Ring-Opened Product (e.g., β-Ketonitrile) Cleavage->Product

Caption: Base-catalyzed ring opening of a 3-unsubstituted isoxazole.

Troubleshooting_Workflow Start Isoxazole Ring Opening Observed Assess_Substitution Assess Isoxazole Substitution Pattern Start->Assess_Substitution Unsubstituted Unsubstituted or Monosubstituted? Assess_Substitution->Unsubstituted Disubstituted 3,5-Disubstituted Unsubstituted->Disubstituted No Optimize_Conditions Optimize Reaction Conditions Unsubstituted->Optimize_Conditions Yes Stable Ring is Likely Stable. Check Other Factors. Disubstituted->Stable Use_Mild_Base Use Milder Base (e.g., NaHCO₃, Et₃N) Optimize_Conditions->Use_Mild_Base Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Late_Stage Consider Late-Stage Isoxazole Formation Optimize_Conditions->Late_Stage Stable_Analog Use a More Stable 3,5-Disubstituted Analog Use_Mild_Base->Stable_Analog Lower_Temp->Stable_Analog

Caption: Troubleshooting workflow for preventing isoxazole ring opening.

References

Technical Support Center: Optimization of Bromination and Amination in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the critical steps of bromination and amination in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the bromination of isoxazoles?

A1: The most frequent challenges include controlling the regioselectivity of the bromination, preventing polybromination, dealing with low reaction yields, and managing ring-opening side reactions, particularly with highly activated or sensitive isoxazole cores. The reactivity of the isoxazole ring is influenced by its substituents, making the optimization of reaction conditions crucial.

Q2: How can I improve the yield and selectivity of my isoxazole bromination?

A2: To enhance yield and selectivity, careful consideration of the brominating agent, solvent, temperature, and stoichiometry is essential. For instance, using a milder brominating agent like N-bromosuccinimide (NBS) can offer better control over the reaction compared to elemental bromine.[1] Running the reaction at lower temperatures can also help to increase selectivity and minimize the formation of byproducts.[2]

Q3: What is the Buchwald-Hartwig amination and why is it used for isoxazoles?

A3: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[3][4] It is particularly valuable for synthesizing amino-isoxazoles from their bromo-isoxazole precursors, a transformation that can be challenging using traditional nucleophilic substitution methods due to the electron-deficient nature of the isoxazole ring.

Q4: I am struggling with a low yield in my Buchwald-Hartwig amination of a bromoisoxazole. What are the key parameters to investigate?

A4: Low yields in this reaction are a common issue and can often be attributed to the choice of catalyst system (palladium precursor and ligand), the base, and the solvent.[5][6] The selection of a suitable ligand is critical and is highly dependent on the specific substrates. Sterically hindered biarylphosphine ligands are often effective.[5] The use of pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[6]

Q5: Are there any common side reactions to be aware of during the Buchwald-Hartwig amination of bromoisoxazoles?

A5: Yes, a common side reaction is the hydrodehalogenation of the bromoisoxazole, where the bromine atom is replaced by a hydrogen atom.[7] Additionally, the choice of base is critical, as strong bases can sometimes lead to the decomposition of sensitive substrates.[4] Catalyst deactivation can also occur, leading to incomplete conversion.

Troubleshooting Guides

Bromination of Isoxazoles
Issue Possible Causes Solutions
Low to No Conversion 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Poor solubility of the isoxazole starting material.1. Switch to a more reactive brominating agent (e.g., elemental bromine if NBS is not effective), but with caution to control reactivity.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Choose a solvent in which the starting material is more soluble.
Polybromination 1. Excess of brominating agent.2. Reaction temperature is too high.3. Prolonged reaction time.1. Carefully control the stoichiometry, using 1.0-1.1 equivalents of the brominating agent for monobromination.2. Perform the reaction at a lower temperature (e.g., 0 °C or below).3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Poor Regioselectivity 1. The electronic and steric properties of the isoxazole substituents direct to multiple positions.2. Inappropriate choice of brominating agent or solvent.1. Modify the directing groups on the isoxazole ring if possible.2. For C-4 bromination, a common strategy is the use of NBS.[8] The choice of solvent can also influence selectivity.
Ring Opening The isoxazole ring is unstable under the reaction conditions, which can be promoted by strong acids or high temperatures.1. Use milder reaction conditions (lower temperature, less acidic medium).2. Employ a less aggressive brominating agent.
Difficult Purification The product has similar polarity to the starting material or byproducts.1. If the product crystallizes, recrystallization can be an effective purification method.2. Utilize silica gel chromatography with a carefully selected eluent system. A gradient elution might be necessary to achieve good separation.[2]
Buchwald-Hartwig Amination of Bromoisoxazoles
Issue Possible Causes Solutions
Low to No Yield 1. Inactive catalyst.2. Inappropriate ligand for the substrate.3. Incorrect base or solvent.4. Reaction temperature is too low or too high.1. Use a pre-catalyst or ensure the active Pd(0) species is generated.[6]2. Screen a variety of ligands; sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[4][7]3. The choice of base is critical; common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃. The solvent should be anhydrous and degassed; common choices are toluene, dioxane, and THF.[4][9]4. Optimize the reaction temperature, typically between 80-110 °C.[10]
Hydrodehalogenation The catalytic cycle favors protonolysis of the Pd-aryl intermediate over amination.1. This can be influenced by the ligand and the amine. Sometimes, using a different ligand can suppress this side reaction.2. Ensure strictly anhydrous conditions.
Catalyst Deactivation 1. Presence of impurities in the starting materials or solvent.2. The ligand is not robust enough for the reaction conditions.1. Purify starting materials and use high-purity, anhydrous, and degassed solvents.2. Switch to a more robust ligand.
Incomplete Conversion 1. Insufficient reaction time.2. Catalyst has deactivated over time.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.2. If the reaction stalls, consider adding a fresh portion of the catalyst and ligand.
Difficulty with Aryl Chlorides Aryl chlorides are generally less reactive than aryl bromides in oxidative addition to the palladium center.1. Use more electron-rich and sterically hindered ligands, which are often required for the activation of aryl chlorides.[6]2. Higher reaction temperatures may be necessary.

Data Presentation

Optimized Conditions for Isoxazole Bromination
Substrate Type Brominating Agent Equivalents Solvent Temperature Typical Yield Reference
5-Substituted Oxazole (analogue)NBS1.0DMF-78 °C to 0 °C79%[8]
Isoxazole with pendant alcoholPyridinium tribromide2.0Dichloromethane0 °C to rt-[5]
Electron-rich aromatics (analogue)NBS / Silica Gel-VariesVariesGood to excellent para-selectivity[1]
Optimized Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
Palladium Precursor Ligand Base Solvent Temperature Typical Yield Reference
Pd₂(dba)₃(±)-BINAPNaOBuᵗToluene80 °C60%[11]
[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-dioxane100 °C>95% (conversion)[12]
Pd(OAc)₂XantPhosDBUToluene/MeCN140 °C (flow)-[13]
Pd precatalyst with tBuBrettPhosLHMDSToluene100 °CModerate to excellent[14]

Experimental Protocols

Protocol 1: Regioselective C-4 Bromination of a 5-Substituted Isoxazole (Adapted from Oxazole Analogue)

This protocol is adapted from a procedure for the C-4 bromination of a 5-substituted oxazole and should serve as a good starting point for the bromination of analogous isoxazoles.[8]

  • Preparation: A dried, three-necked, round-bottomed flask is equipped with a pressure-equalizing addition funnel fitted with an argon inlet, a temperature probe, and a mechanical stirrer.

  • Reaction Setup: The flask is charged with the 5-substituted isoxazole (1.0 equiv) and anhydrous DMF. The resulting solution is cooled to a range of -15 °C to -10 °C.

  • Base Addition: 1 N lithium bis(trimethylsilyl)amide in THF (1.05 equiv) is added slowly via syringe while maintaining the reaction temperature between -15 °C and -10 °C. The mixture is stirred at -15 °C for 30 minutes.

  • Bromination: The reaction mixture is then cooled to -78 °C. A solution of N-bromosuccinimide (NBS) (1.00 equiv) in anhydrous DMF is added while keeping the temperature below -65 °C. The mixture is stirred for 30 minutes at this temperature.

  • Quenching: The reaction is quenched by the addition of a 2 N aqueous NaOH solution, allowing the solution to warm to above 0 °C.

  • Work-up: The mixture is diluted with water and extracted with an organic solvent (e.g., MTBE). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 4-bromo-5-substituted isoxazole.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 3-Bromoisoxazole (Adapted from Bromopyridine Analogue)

This generalized protocol is based on established procedures for the Buchwald-Hartwig amination of bromopyridines and can be optimized for specific bromoisoxazole and amine coupling partners.[10][11]

  • Preparation: To a dried Schlenk tube or vial under an inert atmosphere (e.g., argon), add the bromoisoxazole (1.0 equiv), the amine (1.1-1.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4-2.0 equiv).

  • Reaction Setup: Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. If the amine is a liquid, it can be added at this stage via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-isoxazolyl amine.[10]

Visualizations

Experimental Workflow: Isoxazole Synthesis and Functionalization

G Experimental Workflow: Isoxazole Synthesis and Functionalization start Start: Isoxazole Precursors synthesis Isoxazole Ring Synthesis (e.g., 1,3-dipolar cycloaddition) start->synthesis purification1 Purification synthesis->purification1 isoxazole Substituted Isoxazole bromination Bromination isoxazole->bromination purification2 Purification bromination->purification2 bromoisoxazole Bromoisoxazole Intermediate amination Buchwald-Hartwig Amination bromoisoxazole->amination purification3 Purification amination->purification3 aminoisoxazole Final Product: Aminoisoxazole end End aminoisoxazole->end purification1->isoxazole purification2->bromoisoxazole purification3->aminoisoxazole

Caption: A generalized workflow for the synthesis and subsequent bromination and amination of an isoxazole core.

Troubleshooting Logic: Low Yield in Buchwald-Hartwig Amination

G Troubleshooting Logic: Low Yield in Buchwald-Hartwig Amination start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst ligand_issue Ligand appropriate for substrate? check_catalyst->ligand_issue check_base Evaluate Base base_strength_issue Is the base strength optimal? (e.g., NaOt-Bu vs. K2CO3) check_base->base_strength_issue check_solvent Assess Solvent solvent_quality_issue Is the solvent anhydrous and degassed? check_solvent->solvent_quality_issue check_temp Optimize Temperature temp_range_issue Is the temperature in the optimal range (80-110 °C)? check_temp->temp_range_issue precursor_issue Using a reliable Pd precursor/pre-catalyst? ligand_issue->precursor_issue Yes screen_ligands Screen a panel of ligands ligand_issue->screen_ligands No precursor_issue->check_base Yes use_precatalyst Switch to a pre-catalyst precursor_issue->use_precatalyst No base_strength_issue->check_solvent Yes screen_bases Screen different bases base_strength_issue->screen_bases No solvent_quality_issue->check_temp Yes ensure_anhydrous Ensure rigorous anhydrous/degassing technique solvent_quality_issue->ensure_anhydrous No optimize_temp Perform temperature optimization study temp_range_issue->optimize_temp No yield_improved Yield Improved temp_range_issue->yield_improved Yes screen_ligands->yield_improved use_precatalyst->yield_improved screen_bases->yield_improved ensure_anhydrous->yield_improved optimize_temp->yield_improved

Caption: A decision tree to guide troubleshooting efforts for low-yielding Buchwald-Hartwig amination reactions.

References

Overcoming co-elution issues in the chromatography of isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming co-elution challenges encountered during the chromatography of isoxazoles and their derivatives.

Troubleshooting Guides

Issue: Poor resolution or co-elution of isoxazole isomers.

Our troubleshooting guide provides a systematic approach to resolving co-elution issues. The following diagram illustrates a logical workflow for diagnosing and addressing poor peak separation.

G cluster_0 Start: Co-elution Observed cluster_1 Step 1: Initial Checks & Optimization cluster_2 Step 2: Method Development - Selectivity (α) cluster_3 Step 3: Further Optimization & Finalization start Poor Peak Resolution/ Co-elution of Isoxazoles peak_shape Assess Peak Shape (Tailing, Fronting, Shoulders) start->peak_shape detector_analysis Use DAD/MS for Peak Purity Analysis peak_shape->detector_analysis capacity_factor Evaluate Capacity Factor (k') Is it between 1 and 5? detector_analysis->capacity_factor weaken_mp Action: Weaken Mobile Phase (Increase Retention) capacity_factor->weaken_mp No change_mp Modify Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust pH - Additives (e.g., 0.1% Formic Acid) capacity_factor->change_mp Yes weaken_mp->capacity_factor change_sp Change Stationary Phase - Different chemistry (e.g., C18 to Phenyl-Hexyl) - Chiral column for enantiomers change_mp->change_sp change_temp Optimize Temperature change_sp->change_temp gradient_slope Adjust Gradient Slope (for gradient elution) change_temp->gradient_slope flow_rate Optimize Flow Rate gradient_slope->flow_rate resolution_ok Resolution Acceptable? flow_rate->resolution_ok resolution_ok->change_mp No end Final Method resolution_ok->end Yes

Caption: Troubleshooting workflow for co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing isoxazole derivatives?

A1: Co-elution in the chromatography of isoxazoles typically stems from two main factors:

  • Low Capacity Factor (k'): If the capacity factor is too low, analytes will move through the column too quickly with the mobile phase, not allowing for adequate interaction with the stationary phase and resulting in poor separation.[1]

  • Poor Selectivity (α): This is the most critical factor and indicates that the chromatographic system cannot differentiate between the co-eluting compounds.[1][2] This is common with structurally similar isoxazole isomers.

Q2: How can I confirm if a single chromatographic peak contains co-eluting compounds?

A2: The presence of co-eluting compounds can be investigated through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting, which can indicate the presence of more than one compound.[1][2]

  • Diode Array Detector (DAD) Analysis: A DAD can acquire UV-Vis spectra across the entire peak. If the spectra are not identical, it strongly suggests that multiple compounds with different chromophores are co-eluting.[1][2]

  • Mass Spectrometry (MS) Analysis: An MS detector can provide mass spectra across the peak. Variations in the mass spectra or the presence of multiple parent ions within a single peak are clear indicators of co-elution.[1][2]

Q3: My isoxazole enantiomers are co-eluting. What type of chromatography should I use?

A3: For the separation of enantiomers, which are non-superimposable mirror images, chiral chromatography is necessary.[3] Standard chromatographic techniques are generally unable to separate them. The most common approaches are:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to achieve separation.

  • Chiral Supercritical Fluid Chromatography (SFC): Often preferred for its advantages over liquid chromatography, SFC can also effectively separate isoxazole enantiomers using a CSP.[4][5]

Q4: What are the first parameters I should adjust in my HPLC method to resolve co-eluting isoxazoles?

A4: To resolve co-eluting peaks, you should systematically adjust chromatographic parameters that influence resolution. A good starting point is to focus on selectivity (α) by:

  • Altering the Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of the organic modifier to the aqueous phase. A weaker mobile phase (less organic solvent) will increase retention times and may improve resolution.[1][2]

    • Organic Modifier Type: Switching between common reversed-phase solvents like acetonitrile and methanol can significantly alter selectivity due to different interactions with the analyte and stationary phase.[2][6]

    • pH: For ionizable isoxazole derivatives, adjusting the mobile phase pH can change their ionization state and dramatically affect retention and selectivity.[6]

    • Additives: Incorporating additives like formic acid (0.1%) can improve peak shape and influence selectivity.[2][7]

Q5: If modifying the mobile phase is not sufficient, what is the next step?

A5: If mobile phase optimization does not resolve the co-elution, the next logical step is to change the stationary phase.[1] Different stationary phase chemistries offer different separation mechanisms. For example, if you are using a standard C18 column, consider switching to:

  • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions.

  • Pentafluorophenyl (PFP): Provides different polar and aromatic selectivity.

  • C30: Can be effective for separating structurally similar isomers.[2]

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of Furo[3,4-d]isoxazole Isomers

This protocol provides a systematic approach for developing a reversed-phase HPLC method to separate Furo[3,4-d]isoxazole isomers.[7]

  • Instrumentation:

    • HPLC system with a UV detector or DAD.

    • Mass spectrometer (optional but recommended for peak purity).

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Initial Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution time of the isomers.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD (200-400 nm) and/or MS in scan mode.

  • Optimization of Selectivity:

    • If co-elution is observed, modify the mobile phase. Try replacing acetonitrile with methanol.

    • If co-elution persists, switch to a column with a different stationary phase, such as a phenyl-hexyl or PFP column.[7]

  • Gradient Optimization:

    • Once some separation is achieved, flatten the gradient around the elution time of the target compounds to maximize resolution. For example, if the compounds elute between 40% and 50% B, you could run a gradient from 35% to 55% B over 20 minutes.

Protocol 2: Chiral SFC for Separation of 3-Carboxamido-5-Aryl Isoxazole Enantiomers

This protocol is based on a successful method for the preparative separation of isoxazole enantiomers.[4][5]

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system.

    • UV Detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (tris-3,5-dimethylphenylcarbamate of amylose) or Lux™ Cellulose-2.[4][5]

    • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (e.g., ethanol or methanol).

    • Co-solvent Percentage: Optimize the percentage of the co-solvent (e.g., 10-20%) to achieve the best resolution.[5]

    • Temperature: Maintain a constant temperature (e.g., 25-40°C).[5]

    • Back Pressure: Typically around 150 bar.

  • Method Application:

    • This method can be scaled up for the preparative separation of enantiomers to obtain milligram quantities of each pure enantiomer.[4][5]

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for the Separation of Isoxazole Derivatives

Chiral Stationary PhaseCo-solventResolution (Rs)Analysis TimeReference
Lux™ Cellulose-2EthanolUp to 9.78< 6 min[5]
Chiralpak® AD-HEthanolExcellent< 6 min[5]
Lux™ Amylose-2MethanolGoodVariable[5]
Chiralcel® OD-HMethanolModerateVariable[5]

Table 2: HPLC Column and Mobile Phase Selection Guide for Isoxazole Isomers

Stationary PhaseCommon Mobile PhasesTarget Analytes
C18Acetonitrile/Water, Methanol/Water (with 0.1% Formic Acid)General purpose for non-polar to moderately polar isoxazoles.[7][8]
Phenyl-HexylAcetonitrile/Water, Methanol/WaterIsoxazole isomers where π-π interactions can enhance separation.[7]
Chiral (e.g., polysaccharide-based)Hexane/Isopropanol (Normal Phase), Methanol/Water (Reversed Phase)Enantiomers of chiral isoxazoles.[9][10]

Visualizations

Experimental Workflow for HPLC Method Development

The following diagram outlines the typical workflow for developing a robust HPLC method for isoxazole analysis.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Validation sample_prep Sample Preparation (Dissolve in suitable solvent) column_select Column Selection (e.g., C18) sample_prep->column_select mobile_phase_select Mobile Phase Selection (e.g., ACN/Water + 0.1% FA) column_select->mobile_phase_select scouting_run Scouting Gradient Run (e.g., 5-95% B) mobile_phase_select->scouting_run eval_separation Evaluate Separation scouting_run->eval_separation optimize_selectivity Optimize Selectivity (Change mobile phase/column) eval_separation->optimize_selectivity Co-elution optimize_gradient Optimize Gradient Slope eval_separation->optimize_gradient Partial Separation system_suitability System Suitability Testing eval_separation->system_suitability Good Separation optimize_selectivity->scouting_run optimize_gradient->system_suitability validation Method Validation (Accuracy, Precision, Linearity) system_suitability->validation final_method Final Analytical Method validation->final_method

Caption: HPLC method development workflow.

References

Technical Support Center: Refinement of Spectroscopic Analysis for Isoxazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the protons on an unsubstituted isoxazole ring?

A1: The protons on an unsubstituted isoxazole ring typically resonate in the aromatic region of the ¹H NMR spectrum. The expected chemical shifts are approximately δ 8.49 ppm for the proton at position 3 (C3-H), δ 6.39 ppm for the proton at position 4 (C4-H), and δ 8.31 ppm for the proton at position 5 (C5-H) when measured in CDCl₃.[1] These values can vary depending on the solvent and the substituents on the isoxazole ring.

Q2: What are the characteristic ¹³C NMR chemical shifts for the carbon atoms of an isoxazole ring?

A2: The carbon atoms of an unsubstituted isoxazole ring have distinct chemical shifts. In CDCl₃, the approximate ¹³C NMR chemical shifts are δ 157.8 ppm for C3, δ 103.6 ppm for C4, and δ 149.1 ppm for C5.[2] Substituents on the ring will, of course, influence these chemical shifts.

Q3: What are the key IR absorption bands to look for when confirming the presence of an isoxazole ring?

A3: The presence of an isoxazole ring can be supported by several characteristic absorption bands in the infrared (IR) spectrum. Key stretches to identify include the N-O stretch, typically observed around 1153 cm⁻¹, the C-N stretch near 1276 cm⁻¹, and the C-O stretch around 1068 cm⁻¹.[3] The exact positions of these bands can be influenced by the molecular structure of the specific isoxazole derivative.

Q4: What is a common fragmentation pattern for isoxazoles in mass spectrometry?

A4: Isoxazole and its derivatives have been studied under negative ion conditions using collision-induced dissociation (CID).[4] The fragmentation patterns can be complex, but they often involve cleavage of the heterocyclic ring. The specific fragmentation will depend on the structure of the isoxazole derivative being analyzed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of isoxazole derivatives.

ProblemProbable Cause(s)Recommended Solution(s)
NMR: Broad peaks in the spectrum - Poor shimming of the NMR spectrometer.- Low solubility of the isoxazole derivative in the chosen solvent.- The sample is too concentrated.- Re-shim the instrument.- Try a different deuterated solvent in which your compound is more soluble (e.g., DMSO-d₆, Acetone-d₆).- Reduce the concentration of your sample.
NMR: Overlapping peaks in the aromatic region - Similar electronic environments of different protons.- Try a different NMR solvent, as this can sometimes alter the chemical shifts enough to resolve the peaks.[5]- If available, use a higher field NMR spectrometer to increase spectral dispersion.
NMR: Presence of a large water peak - The deuterated solvent has absorbed moisture from the atmosphere.- Use a fresh ampule of deuterated solvent.- Add a small amount of a drying agent like anhydrous potassium carbonate to your solvent bottle.[5]
IR: No clear, sharp peaks - The sample is not properly prepared (e.g., KBr pellet is too thick or opaque).- The sample concentration is too low.- Re-prepare the KBr pellet, ensuring it is thin and transparent.- If using a solution, increase the concentration of the sample.
MS: Low intensity or no molecular ion peak - The molecule is unstable and fragments easily upon ionization.- Use a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), instead of electron ionization (EI).[6]
General: Inconsistent or non-reproducible results - The sample may be impure or contain residual solvents.- Inconsistent sample preparation.- Purify the sample using techniques like column chromatography or recrystallization.- Ensure consistent and standardized procedures for sample preparation.[7]

Quantitative Data Summary

The following tables summarize typical spectroscopic data for an unsubstituted isoxazole.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)
C3-H8.492
C4-H6.385
C5-H8.310
Data sourced from ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CarbonChemical Shift (δ, ppm)
C3157.81
C4103.61
C5149.08
Data sourced from ChemicalBook[2]

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-O stretch~1153
C-N stretch~1276
C-O stretch~1068
Data represents typical values and can vary.[3]

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of isoxazole derivatives.

1. Sample Preparation:

  • For a standard ¹H NMR spectrum, dissolve 5-10 mg of the isoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary (hundreds to thousands) due to the low natural abundance of ¹³C.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a KBr pellet for solid isoxazole samples.

1. Sample Preparation:

  • Place approximately 1-2 mg of the finely ground isoxazole derivative into an agate mortar.

  • Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

2. Pellet Formation:

  • Transfer a small amount of the mixture into a pellet die.

  • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

3. Data Acquisition:

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general procedure for obtaining high-resolution mass spectra of isoxazole derivatives.

1. Sample Preparation:

  • Prepare a dilute solution of the isoxazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The choice of solvent will depend on the ionization technique and the solubility of the compound.

2. Instrumentation and Data Acquisition:

  • Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Choose an appropriate ionization method. Electrospray ionization (ESI) is commonly used for polar molecules like many isoxazole derivatives.

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire the mass spectrum in the desired mass range, ensuring that the expected molecular ion is included.

  • Calibrate the instrument using a known standard to ensure high mass accuracy. This can be done with an external standard before the analysis or with an internal standard mixed with the sample.[3]

Signaling Pathway Diagram

Some isoxazole derivatives have been shown to influence cellular signaling pathways. For instance, an isoxazole chalcone derivative has been reported to enhance melanogenesis in B16 melanoma cells through the Akt/GSK3β/β-catenin signaling pathway.[4]

Isoxazole_Signaling_Pathway Isoxazole Isoxazole Derivative Akt Akt Isoxazole->Akt GSK3b GSK3β Akt->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin inhibition MITF MITF beta_catenin->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanogenesis Melanogenesis Tyrosinase->Melanogenesis

Caption: Akt/GSK3β/β-catenin pathway influenced by an isoxazole derivative.

References

Validation & Comparative

Comparative analysis of isoxazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isoxazole Synthesis Methods for Researchers and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to participate in various biological interactions. The synthesis of this five-membered heterocycle has been the subject of extensive research, leading to the development of several effective methodologies. This guide provides a comparative analysis of three prominent methods for isoxazole synthesis: the Huisgen 1,3-dipolar cycloaddition, the condensation of 1,3-dicarbonyl compounds with hydroxylamine, and synthesis via chalcone intermediates. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method based on factors such as desired substitution pattern, substrate availability, and reaction efficiency.

Core Synthesis Methodologies

The three principal methods for synthesizing the isoxazole ring each offer unique advantages and are suited for different synthetic strategies.

  • Huisgen 1,3-Dipolar Cycloaddition : This method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. It is a powerful and highly versatile method for constructing the isoxazole ring, often proceeding with high regioselectivity to yield 3,5-disubstituted isoxazoles.[1][2][3] The nitrile oxide is typically generated in situ from stable precursors like aldoximes or primary nitro compounds to circumvent its instability.[2]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine : This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[2] A significant challenge with this method can be the formation of regioisomeric mixtures, although modern variations using β-enamino diketones have been developed to achieve greater regiochemical control.[4][5][6]

  • Synthesis from Chalcones and Hydroxylamine : This method utilizes readily available chalcones (α,β-unsaturated ketones) as precursors. The chalcones, typically synthesized via a Claisen-Schmidt condensation, undergo a cyclization reaction with hydroxylamine hydrochloride to form the isoxazole ring.[7][8][9] This approach is particularly effective for the synthesis of 3,5-diaryl-substituted isoxazoles.

Quantitative Data Comparison

The following table summarizes key quantitative data for the different isoxazole synthesis methods, providing a basis for comparison of their performance.

ParameterHuisgen 1,3-Dipolar CycloadditionCondensation of 1,3-DicarbonylsSynthesis from Chalcones
Typical Yield 65-97%[1][10]50-99%[5][11]70-85%[7][9]
Reaction Time 4-24 hours[2][10]3-12 hours[11][12]6-8 hours[8][13]
Reaction Temperature Room Temperature to 80°C[10][14]Room Temperature to Reflux[7][11]Reflux[8][13]
Key Reagents Aldoximes/Nitro compounds, Alkynes, Oxidizing agent (e.g., NCS, bleach)[1][2]1,3-Dicarbonyl compounds, Hydroxylamine hydrochloride, Base/Acid[4][6]Chalcones, Hydroxylamine hydrochloride, Base (e.g., KOH, NaOAc)[7][8]
Regioselectivity Generally high for 3,5-disubstituted products[1][3]Can be low, but controllable with modified substrates (β-enamino diketones)[4][6]Generally high for 3,5-disubstituted products

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Huisgen 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with an alkyne.[2]

Materials:

  • Benzaldehyde (2 mmol)

  • Hydroxylamine hydrochloride (2 mmol)

  • Sodium hydroxide (2 mmol)

  • N-chlorosuccinimide (NCS) (3 mmol)

  • Phenylacetylene (2 mmol)

  • Choline chloride:urea deep eutectic solvent (ChCl:urea DES) (1 mL)

  • Ethyl acetate

  • Water

Procedure:

  • Oxime Formation: To a stirred solution of benzaldehyde in ChCl:urea DES, add hydroxylamine hydrochloride and sodium hydroxide. Stir the mixture at 50°C for one hour.

  • Nitrile Oxide Generation: Add NCS to the mixture and continue stirring at 50°C for three hours.

  • Cycloaddition: Add phenylacetylene to the reaction mixture and continue stirring at 50°C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water and extract with ethyl acetate.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3,5-diphenylisoxazole.

Protocol 2: Condensation of a β-Enamino Diketone with Hydroxylamine

This protocol details the regioselective synthesis of a substituted isoxazole using a β-enamino diketone, which allows for greater control over the product's substitution pattern.[2][4]

Materials:

  • Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-enamino diketone in ethanol.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Protocol 3: Synthesis from a Chalcone Intermediate

This protocol outlines the synthesis of a 3,5-disubstituted isoxazole starting from a chalcone, which is first synthesized via a Claisen-Schmidt condensation.[7][8]

Step A: Chalcone Synthesis

  • A mixture of an aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) is dissolved in 95% ethanol (10 mL).

  • 6M NaOH solution (3.5 mL) is added, and the mixture is stirred for 10 minutes.

  • The mixture is cooled in an ice bath until crystal formation. The product is recrystallized from ethanol.

Step B: Isoxazole Synthesis

  • The synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) are refluxed in ethanol (25 mL) for 6 hours.

  • The reaction mixture is concentrated and poured into ice water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final isoxazole product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described isoxazole synthesis methods.

Isoxazole_Synthesis_Methods cluster_cycloaddition Huisgen 1,3-Dipolar Cycloaddition cluster_condensation Condensation Methods cluster_dicarbonyl From 1,3-Dicarbonyls cluster_chalcone From Chalcones Aldoxime Aldoxime / Nitro Compound NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Isoxazole_cyclo 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole_cyclo [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole_cyclo [3+2] Cycloaddition Dicarbonyl 1,3-Dicarbonyl Compound Isoxazole_condense Isoxazole (Regioisomeric mixture) Dicarbonyl->Isoxazole_condense Condensation Hydroxylamine1 Hydroxylamine Hydroxylamine1->Isoxazole_condense Condensation Aldehyde Aldehyde Chalcone Chalcone Aldehyde->Chalcone Claisen-Schmidt Ketone Ketone Ketone->Chalcone Claisen-Schmidt Isoxazole_chalcone 3,5-Disubstituted Isoxazole Chalcone->Isoxazole_chalcone Cyclization Hydroxylamine2 Hydroxylamine Hydroxylamine2->Isoxazole_chalcone Cyclization

Caption: Overview of major isoxazole synthesis pathways.

detailed_cycloaddition_workflow start Start oxime_formation 1. Oxime Formation (Aldehyde + Hydroxylamine) start->oxime_formation nitrile_oxide_gen 2. Nitrile Oxide Generation (Oxidation of Oxime) oxime_formation->nitrile_oxide_gen cycloaddition 3. Cycloaddition (with Alkyne) nitrile_oxide_gen->cycloaddition workup 4. Work-up and Extraction cycloaddition->workup purification 5. Purification (Chromatography) workup->purification product Final Isoxazole Product purification->product

Caption: Experimental workflow for Huisgen cycloaddition.

Conclusion

The choice of synthetic method for isoxazole derivatives is contingent upon the specific requirements of the target molecule and the available resources. The Huisgen 1,3-dipolar cycloaddition offers high versatility and regioselectivity, making it a preferred choice for the synthesis of complex molecules. The condensation of 1,3-dicarbonyl compounds with hydroxylamine is a classical method that can be effective, especially when modified substrates are used to control regioselectivity. The synthesis from chalcones provides a straightforward and efficient route to 3,5-diaryl-substituted isoxazoles from readily accessible starting materials. By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to optimize their synthetic strategies for the development of novel isoxazole-containing compounds.

References

Validating the Biological Activity of 3-Methyl-5-phenylisoxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 3-Methyl-5-phenylisoxazole analogs have garnered significant interest due to their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of various analogs, supported by experimental data and detailed protocols.

Comparative Biological Activity of Isoxazole Derivatives

The following tables summarize the in vitro biological activities of several this compound analogs and related isoxazole derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Isoxazole-Piperazine Hybrids

CompoundTarget Cell LineIC50 (µM)Reference
5l Huh7 (Liver Cancer)0.3[1]
Mahlavu (Liver Cancer)1.8[1]
MCF-7 (Breast Cancer)1.5[1]
5m Huh7 (Liver Cancer)0.4[1]
Mahlavu (Liver Cancer)2.1[1]
MCF-7 (Breast Cancer)1.9[1]
5o Huh7 (Liver Cancer)0.5[1]
Mahlavu (Liver Cancer)3.7[1]
MCF-7 (Breast Cancer)2.5[1]

Table 2: Antioxidant Activity of Fluorophenyl-isoxazole-carboxamides

CompoundDPPH Scavenging IC50 (µg/ml)Reference
2a 0.45 ± 0.21[2]
2c 0.47 ± 0.33[2]
Trolox (Control) 3.10 ± 0.92[2]

Table 3: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-carboxylic Acid Derivatives

CompoundInhibitory PotencyReference
5a-e Micromolar/submicromolar range[3]
11a-e Micromolar/submicromolar range[3]

Table 4: Bromodomain Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives

CompoundTargetIC50 (µM)Reference
3 BRD4(1)4.8[4]
1 BRD2(1)~3[5]
BRD4(1)~7[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (Anticancer Activity)

This protocol is based on the evaluation of isoxazole-piperazine hybrids against human cancer cell lines.[1]

  • Cell Lines: Human liver (Huh7, Mahlavu) and breast (MCF-7) cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.

    • Cells are incubated with the compounds for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is used to determine the in vitro antioxidant potential of the synthesized compounds.[2]

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

In Vivo Antioxidant Activity Assessment

This protocol evaluates the total antioxidant capacity (TAC) in an in vivo model.[2]

  • Animal Model: Male mice.

  • Procedure:

    • Mice are divided into groups, including a control group, a positive control group (e.g., treated with Quercetin), and test groups treated with the compound of interest at different doses.

    • The compound is administered intraperitoneally.

    • After a specific time, blood samples are collected.

    • The total antioxidant capacity (TAC) of the serum or plasma is measured using a commercial assay kit.

Visualizing Molecular Pathways and Workflows

Signaling Pathway for Anticancer Activity

The anticancer effects of some isoxazole derivatives, such as compounds 5m and 5o , have been linked to the induction of oxidative stress, leading to apoptosis and cell cycle arrest. This is mediated through the modulation of the Akt and p53 signaling pathways.[1]

anticancer_pathway cluster_stress Cellular Stress Response cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Isoxazole_Analog Isoxazole Analog (e.g., 5m, 5o) Oxidative_Stress Induction of Oxidative Stress Isoxazole_Analog->Oxidative_Stress Akt_Inhibition Inhibition of Akt Hyperphosphorylation Oxidative_Stress->Akt_Inhibition p53_Activation p53 Activation Oxidative_Stress->p53_Activation Apoptosis Apoptosis Akt_Inhibition->Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest

Caption: Proposed signaling pathway for isoxazole-induced anticancer activity.

Experimental Workflow for Biological Validation

The process of validating the biological activity of novel compounds follows a structured workflow, from synthesis to in vivo testing.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Analogs Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays Characterization->Enzyme_Inhibition Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection Enzyme_Inhibition->Lead_Selection Antioxidant->Lead_Selection Animal_Model Animal Model Testing Lead_Selection->Animal_Model Data_Analysis Pharmacodynamic & Toxicology Analysis Animal_Model->Data_Analysis

Caption: General workflow for validating the biological activity of isoxazole analogs.

Mechanism of Bromodomain Inhibition

The 3,5-dimethylisoxazole moiety can act as a bioisostere for acetyl-lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains and inhibit their function.[4][6]

bromodomain_inhibition Isoxazole 3,5-Dimethylisoxazole Moiety Binding Competitive Binding Isoxazole->Binding Acetyl_Lysine Acetyl-Lysine (KAc) Acetyl_Lysine->Binding (mimics) Bromodomain Bromodomain (e.g., BRD4) Inhibition Inhibition of Gene Transcription Bromodomain->Inhibition Binding->Bromodomain

Caption: Mechanism of bromodomain inhibition by 3,5-dimethylisoxazole analogs.

References

A Comparative Analysis of 3-Methyl-5-phenylisoxazole and Its Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, isoxazole derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of 3-methyl-5-phenylisoxazole and other related isoxazole derivatives, with a focus on their performance in anticancer and antimicrobial bioassays. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and development of novel therapeutic agents.

Anticancer Activity: A Tale of Substitution and Potency

The anticancer potential of isoxazole derivatives has been a significant area of investigation. Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituents on the isoxazole core play a crucial role in determining their cytotoxic efficacy. While direct comparative data for this compound against a systematic series of its analogs in a single study is limited, analysis of various studies on 3,5-disubstituted isoxazoles provides valuable insights into the impact of structural modifications on anticancer activity.

For instance, a study on tyrosol-coupled 3,5-disubstituted isoxazole derivatives revealed potent anti-proliferative effects against the K562 human leukemia cell line. The introduction of different aryl groups at the 3-position of the isoxazole ring, coupled with a tyrosol moiety at the 5-position, resulted in compounds with significant cytotoxicity.

Table 1: Anticancer Activity of Tyrosol-Coupled 3,5-Disubstituted Isoxazole Derivatives against K562 Cells [1]

Compound IDR Group (at position 3)IC50 (µg/mL)
3a Phenyl24 ± 1.5
3b 4-Chlorophenyl18 ± 0.9
3c 4-Fluorophenyl20 ± 1.1
3d 4-(tert-butyl)phenyl16 ± 1.2
3e 4-Nitrophenyl22 ± 1.8

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

These findings suggest that substitutions on the phenyl ring at the 3-position can modulate the anticancer activity, with the tert-butylphenyl derivative (3d ) exhibiting the highest potency in this series.

Another study investigating isoxazole derivatives as heat shock protein 90 (HSP90) inhibitors in human erythroleukemic K562 cells also highlighted the importance of the substitution pattern. Although not direct analogs of this compound, these compounds share the core isoxazole scaffold and demonstrate potent antiproliferative effects.

Table 2: Antiproliferative Effects of Isoxazole-Based HSP90 Inhibitors on K562 Cells [2]

Compound IDStructure DescriptionIC50 (nM)
1 Resorcinol-isoxazole hybrid71.57 ± 4.89
2 Resorcinol-isoxazole hybrid with methyl group18.01 ± 0.69
3 Resorcinol-isoxazole hybrid with ethyl group44.25 ± 10.9
4 Resorcinol-isoxazole hybrid with propyl group70.1 ± 5.8
5 Resorcinol-isoxazole hybrid with isopropyl group35.2 ± 6.2

This data underscores the sensitivity of anticancer activity to subtle changes in the chemical structure of isoxazole derivatives.

Antimicrobial Activity: Exploring the Spectrum of Inhibition

Isoxazole derivatives have also been evaluated for their efficacy against a range of microbial pathogens. The antimicrobial activity is, similar to the anticancer effects, highly dependent on the substituents attached to the isoxazole ring.

A study on novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of N3, N5-di(substituted)isoxazole-3,5-diamine Derivatives [3]

Compound IDR1 and R2 GroupsMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
178d 4-Fluorophenyl117100
178e 4-Chlorophenyl11095
178f 4-Bromophenyl95105
CloxacillinStandard Drug120100

MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

The results indicate that the presence of electron-withdrawing groups on the phenyl rings can enhance antibacterial activity, with some derivatives showing potency comparable to or greater than the standard drug cloxacillin.[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in the cited studies.

Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of the isoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the isoxazole derivatives against various microbial strains is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Protocol Overview:

  • Compound Preparation: The isoxazole derivatives are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: The microtiter plates are inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Signaling Pathways and Experimental Workflows

The biological effects of isoxazole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some isoxazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways such as the Akt/GSK3β/β-catenin and MAPK/AKT/FOXO3a signaling cascades.[9][10]

Signaling_Pathway cluster_akt Akt/GSK3β/β-catenin Pathway cluster_mapk MAPK/AKT/FOXO3a Pathway Akt Akt GSK3b GSK3b Akt->GSK3b Inactivation B_catenin B_catenin GSK3b->B_catenin Degradation Apoptosis Apoptosis B_catenin->Apoptosis Inhibition MAPK MAPK AKT AKT MAPK->AKT FOXO3a FOXO3a AKT->FOXO3a Inactivation FOXO3a->Apoptosis Induction Isoxazole Isoxazole Isoxazole->Akt Isoxazole->MAPK

Caption: Signaling pathways modulated by some isoxazole derivatives leading to apoptosis.

The following diagram illustrates a typical workflow for evaluating the anticancer activity of isoxazole derivatives using the MTT assay.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Isoxazole Derivatives cell_seeding->compound_treatment incubation_48h Incubate for 48-72h compound_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization absorbance_reading Read Absorbance at 570nm solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: A generalized workflow for the MTT cell viability assay.

References

A Cross-Validation Guide to Computational and Experimental Data for 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computationally predicted data for the heterocyclic compound 3-Methyl-5-phenylisoxazole (CAS: 1008-75-9). By cross-validating experimental measurements with theoretical predictions, this document aims to offer a comprehensive physicochemical and biological profile of the molecule, supporting its application in research and drug development. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and immunoregulatory properties.[1][2][3]

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of this compound have been characterized through both laboratory experiments and computational modeling. The data presented below offers a direct comparison between measured and predicted values, providing a robust validation of the compound's structural and chemical identity.

Table 1: Comparison of Experimental and Computational Physicochemical Data

PropertyExperimental ValueComputational PredictionSource (Experimental)Source (Computational)
Molecular FormulaC₁₀H₉NOC₁₀H₉NO[4]
Molecular Weight159.18 g/mol 159.18 g/mol [4]
Melting Point63-64 °CNot Available[5]-
Boiling Point262-264 °C (at 760 mmHg)Not Available--
pKaData Not Available-2.38 ± 0.28-[6]
XLogP3-AAData Not Available2.4-[4]
Topological Polar Surface Area (TPSA)Data Not Available26 Ų-[4]

Spectroscopic Data: Experimental vs. Theoretical

Spectroscopic analysis is critical for structural elucidation. This section compares experimental spectroscopic data for this compound with computationally derived predictions. Theoretical calculations are typically performed using methods like Density Functional Theory (DFT), which can predict spectral features with increasing accuracy.[7][8]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Data Comparison (Solvent: CDCl₃, Reference: TMS)

AssignmentExperimental Shift (ppm) & MultiplicityPredicted Shift (ppm)Source (Experimental)
Ar-H (Phenyl)7.76 – 7.70 (m, 2H)Calculation Dependent[5]
Ar-H (Phenyl)7.46 – 7.37 (m, 3H)Calculation Dependent[5]
Isoxazole-H6.33 (s, 1H)Calculation Dependent[5]
-CH₃ (Methyl)2.33 (s, 3H)Calculation Dependent[5]

Table 3: ¹³C NMR Data Comparison (Solvent: CDCl₃, Reference: TMS)

AssignmentExperimental Shift (ppm)Predicted Shift (ppm)Source (Experimental)
C=N (Isoxazole)160.2Calculation Dependent[5]
C-O (Isoxazole)169.4Calculation Dependent[5]
C-H (Isoxazole)100.0Calculation Dependent[5]
C (ipso-Phenyl)127.4Calculation Dependent[5]
C-H (Phenyl)125.5, 128.7, 129.8Calculation Dependent[5]
-CH₃ (Methyl)11.40Calculation Dependent[5]
Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy identifies functional groups based on their vibrational frequencies, while MS provides information on the mass-to-charge ratio, confirming the molecular weight and fragmentation pattern.

Table 4: IR and MS Data Summary

TechniqueExperimental Data SummaryComputational Prediction MethodSource (Experimental)
FTIR KBr-Pellet spectrum available. Key stretches expected for C=N, C=C (aromatic), and C-H bonds.DFT calculations (e.g., B3LYP/6-311++G(d,p)) can predict vibrational frequencies.[7][4]
Mass Spec. GC/MS data available. Molecular ion peak [M]⁺ expected at m/z = 159.Not typically predicted in standard databases.[4][9]

Experimental Protocols

The following protocols describe the general methodologies used to obtain the experimental data cited in this guide.

Synthesis and Purification

A common synthesis route involves the reaction of a β-diketone precursor with hydroxylamine. For purification, the crude product is typically subjected to column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethyl acetate/hexanes to yield the pure this compound solid.

Melting Point Determination

The melting point is determined using a standard melting point apparatus. The reported value is typically uncorrected.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[5] The sample is dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy

The FTIR spectrum is recorded using the KBr-Pellet technique.[4] The solid sample is mixed with potassium bromide (KBr) powder and compressed into a thin pellet, which is then analyzed with an FTIR spectrometer.

Mass Spectrometry

Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC/MS) system.[4] The analysis provides the mass spectrum of the compound, showing the molecular ion and characteristic fragmentation patterns.

Biological Activity and Signaling Pathway

While this compound itself is not extensively studied for a specific pathway, related isoxazole derivatives have shown significant biological activity. For instance, certain isoxazole chalcone derivatives promote melanogenesis by modulating the Akt/GSK3β/β-Catenin signaling pathway, which is crucial for cellular processes including proliferation and differentiation.[10] This pathway represents a potential area of investigation for this compound and its analogues.

Workflow for Data Cross-Validation

The process of comparing computational and experimental data follows a logical workflow to ensure robust validation of a compound's properties.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_synthesis Synthesis & Purification exp_analysis Spectroscopic & Physical Analysis (NMR, IR, MS, MP) exp_synthesis->exp_analysis exp_data Experimental Data exp_analysis->exp_data cross_val Cross-Validation exp_data->cross_val comp_setup Structure Input & Method Selection (DFT) comp_calc Property & Spectrum Calculation comp_setup->comp_calc comp_data Predicted Data comp_calc->comp_data comp_data->cross_val report Final Report & Publication cross_val->report

Caption: Workflow for the cross-validation of experimental and computational data.

Potential Signaling Pathway Involvement

The diagram below illustrates the Akt/GSK3β/β-Catenin pathway, a target for some bioactive isoxazole derivatives.[10] This provides a hypothetical framework for testing the biological effects of this compound.

G isoxazole Isoxazole Derivative (e.g., PMPP) receptor Cell Surface Receptor isoxazole->receptor Activates akt Akt (Protein Kinase B) receptor->akt Phosphorylates gsk3b GSK3β akt->gsk3b Inhibits (via Phosphorylation) beta_catenin β-Catenin gsk3b->beta_catenin Normally promotes degradation nucleus Nucleus beta_catenin->nucleus Translocates to mitf MITF Transcription nucleus->mitf Activates melanogenesis Melanogenesis mitf->melanogenesis Promotes

Caption: The Akt/GSK3β/β-Catenin signaling pathway influenced by isoxazole derivatives.

References

Efficacy of 3-Methyl-5-phenylisoxazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-5-phenylisoxazole scaffold has emerged as a versatile pharmacophore in the development of potent and selective inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of the efficacy of various inhibitors based on this core structure, supported by experimental data from recent studies. The information is intended to assist researchers in navigating the landscape of these compounds and identifying promising candidates for further investigation.

Comparative Efficacy Data

The inhibitory activities of several this compound derivatives against different enzymatic targets are summarized below. These tables highlight the quantitative measures of efficacy, primarily through half-maximal inhibitory concentrations (IC50) and percentage of inhibition.

Histone Deacetylase 1 (HDAC1) Inhibitors

A series of 3-phenylisoxazole derivatives have been synthesized and evaluated for their inhibitory activity against HDAC1, a key enzyme in epigenetic regulation and a target for cancer therapy.[1] Structure-activity relationship (SAR) studies revealed that modifications at the R1 and R2 positions significantly influence the inhibitory potency.[1][2]

CompoundR1 GroupR2 LinkerInhibition Rate (%) @ 1000 nMIC50 (µM)Cell LineReference
7 HMethyl9.30--[2]
10 HButyl-9.18PC3[2]
17 4-ClButyl86.785.82PC3[1][2]
Vorinostat (SAHA) -----[2]

Note: PC3 is a human prostate cancer cell line. Vorinostat (SAHA) is an approved HDAC inhibitor used as a positive control.

α-Amylase and α-Glucosidase Inhibitors

New hybrids of phenylisoxazole quinoxalin-2-amine have been synthesized and evaluated for their potential as dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and key targets for managing type 2 diabetes.[3]

CompoundSubstituentα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
5c 5-Cl-15.2 ± 0.3[3]
5h 5-OCH316.4 ± 0.1-[3]
Acarbose ---[3]

Note: Acarbose is a known inhibitor of α-amylase and α-glucosidase and was used as a positive control.

Xanthine Oxidase Inhibitors

Several 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and their ability to inhibit xanthine oxidase was analyzed. This enzyme plays a crucial role in purine metabolism, and its inhibition is a therapeutic strategy for gout. The studies indicated that a cyano group at the 3-position of the phenyl moiety was a preferred substitution.

Compound SeriesGeneral StructurePotency RangeKey FindingReference
5a-e, 11a-e 5-phenylisoxazole-3-carboxylic acid derivativesMicromolar/submicromolarCyano-substituted derivatives showed higher potency than nitro-substituted ones.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental designs used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling pathways and a general workflow for inhibitor screening.

HDAC1_Signaling_Pathway cluster_nucleus Nucleus HDAC1 HDAC1 Acetylated_Histones Acetylated_Histones Histones Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Histones->Chromatin Condensed Chromatin Acetylated_Histones->Histones Deacetylation Acetylated_Histones->Chromatin Open Chromatin DNA DNA Gene_Expression Gene_Expression DNA->Gene_Expression Chromatin->DNA Access for Transcription HAT Histone Acetyltransferase Inhibitor This compound Inhibitor Inhibitor->HDAC1 Inhibition

Caption: HDAC1 Signaling Pathway and Point of Inhibition.

Carbohydrate_Digestion_Pathway Starch Starch (Polysaccharide) Oligosaccharides Oligosaccharides Starch->Oligosaccharides Hydrolysis Glucose Glucose (Monosaccharide) Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Alpha_Amylase α-Amylase Alpha_Glucosidase α-Glucosidase Inhibitor_Amylase This compound Inhibitor Inhibitor_Amylase->Alpha_Amylase Inhibition Inhibitor_Glucosidase This compound Inhibitor Inhibitor_Glucosidase->Alpha_Glucosidase Inhibition

Caption: Carbohydrate Digestion and Inhibition Points.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation Uric_Acid Uric_Acid Xanthine->Uric_Acid Oxidation Xanthine_Oxidase Xanthine Oxidase Inhibitor This compound Inhibitor Inhibitor->Xanthine_Oxidase Inhibition

Caption: Purine Catabolism via Xanthine Oxidase and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify Inhibitor Candidates D Incubate Enzyme with Inhibitor at Various Concentrations A->D B Prepare Enzyme & Substrate Solutions B->D C Prepare Cell Cultures (for cellular assays) F Treat Cells with Inhibitor (e.g., MTT assay) C->F E Initiate Reaction with Substrate D->E G Measure Enzymatic Activity (e.g., Absorbance, Fluorescence) E->G H Measure Cell Viability F->H I Calculate % Inhibition and IC50 Values G->I H->I

Caption: General Experimental Workflow for Inhibitor Screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound-based inhibitors.

HDAC1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the deacetylation activity of HDAC1.

  • Reagent Preparation : Prepare assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of recombinant human HDAC1, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the test inhibitor at various concentrations.[1]

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, diluted HDAC1 enzyme, and the test inhibitor solution.

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate the plate, typically for 30 minutes at 37°C.[1]

    • Stop the reaction and add a developer solution (e.g., containing trypsin and a known HDAC inhibitor like Trichostatin A) to release the fluorescent product.[1]

  • Data Analysis : Measure the fluorescence using a microplate reader (e.g., excitation at 340-360 nm and emission at 440-465 nm).[1] Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, an enzyme that hydrolyzes starch.

  • Reagent Preparation : Prepare a phosphate buffer (e.g., pH 6.9 with 0.01 M calcium chloride), a solution of porcine pancreatic α-amylase, a starch solution (substrate), and the test inhibitor at various concentrations.

  • Assay Procedure :

    • Pre-incubate the test inhibitor with the α-amylase solution in the buffer at 37°C for a short period (e.g., 10 minutes).

    • Add the starch solution to start the enzymatic reaction and incubate for a defined time at 37°C.

    • Terminate the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid color reagent).

    • Boil the mixture to allow for color development.

  • Data Analysis : Measure the absorbance at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect on α-glucosidase, which breaks down disaccharides.

  • Reagent Preparation : Prepare a phosphate buffer (e.g., pH 6.8), a solution of α-glucosidase from Saccharomyces cerevisiae, a substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG), and the test inhibitor at various concentrations.[4]

  • Assay Procedure :

    • Pre-incubate the α-glucosidase enzyme with the test inhibitor in the buffer at 37°C for a specified time (e.g., 5-10 minutes).[4]

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C for a set period (e.g., 20 minutes).[4]

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).[4]

  • Data Analysis : Measure the absorbance of the product (p-nitrophenol) at 405 nm.[4] Calculate the percentage of inhibition and the IC50 value.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

  • Reagent Preparation : Prepare a phosphate buffer (e.g., pH 7.5), a solution of xanthine oxidase, a substrate solution (xanthine or hypoxanthine), and the test inhibitor at various concentrations.[5]

  • Assay Procedure :

    • In a UV-transparent 96-well plate, add the buffer, xanthine oxidase solution, and the test inhibitor.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short duration (e.g., 15 minutes).[2]

    • Initiate the reaction by adding the xanthine substrate.

  • Data Analysis : Monitor the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid, using a microplate reader.[2][5] The rate of uric acid production is used to calculate the percentage of inhibition and the IC50 value.

MTT Assay for Anti-proliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound-based inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 4 hours), allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solvent (e.g., DMSO or a solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis : Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

References

A Head-to-Head Comparison of Isoxazole Synthesis Protocols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents. Its synthesis is a pivotal step in the development of new drugs. This guide provides a detailed, head-to-head comparison of the most common and effective protocols for isoxazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods. We will delve into the intricacies of 1,3-dipolar cycloaddition, the classic condensation of β-dicarbonyl compounds, and synthesis from α,β-unsaturated ketones, supported by quantitative data and detailed experimental protocols.

At a Glance: Comparison of Key Isoxazole Synthesis Methods

The choice of synthetic route to isoxazoles is often dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Below is a summary of the key parameters for three widely employed methods.

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction ConditionsReaction TimeYield (%)Regioselectivity
1,3-Dipolar Cycloaddition Aldehyde, AlkyneHydroxylamine, NCS, Base50°C in Deep Eutectic Solvent (ChCl:urea)8 hours60-95%Generally high for 3,5-disubstituted products.[1]
Condensation of β-Dicarbonyls 1,3-Diketone/β-Enamino Diketone, HydroxylamineBase or Acid CatalystReflux in Ethanol2-12 hours50-95%Poor with simple diketones; excellent with β-enamino diketones.[1]
From α,β-Unsaturated Ketones Chalcone, Hydroxylamine HydrochlorideBase (e.g., KOH, NaOH)Reflux in Ethanol4-12 hours45-87%Dependent on substrate.

Method 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a versatile and widely used method for constructing the isoxazole ring. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A key advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[1]

This concerted, pericyclic reaction mechanism generally leads to high stereospecificity. The regioselectivity, which dictates the substitution pattern on the final isoxazole ring, is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.[1]

Advantages:
  • High Versatility: A broad range of functional groups are tolerated on both the alkyne and the nitrile oxide precursor.[1]

  • Good Regiocontrol: Typically favors the formation of 3,5-disubstituted isoxazoles, especially with terminal alkynes.[1]

  • Mild Conditions: Often proceeds under mild, one-pot conditions.[1]

Disadvantages:

  • Nitrile Oxide Instability: The nitrile oxide intermediate can be prone to dimerization, which requires careful control of the reaction conditions.[1]

Huisgen_Cycloaddition_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Aldehyde Aldehyde Oxime_Formation Oxime Formation Aldehyde->Oxime_Formation Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Formation Nitrile_Oxide_Gen In situ Nitrile Oxide Generation Oxime_Formation->Nitrile_Oxide_Gen Oxidant (e.g., NCS) Nitrile_Oxide_Gen->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Claisen_Synthesis_Pathway cluster_reagents Starting Materials Diketone Unsymmetrical β-Diketone Mixture Mixture of Regioisomers Diketone->Mixture Poor Regiocontrol Enamino_Diketone β-Enamino Diketone Single_Isomer Single Regioisomer Enamino_Diketone->Single_Isomer Excellent Regiocontrol Hydroxylamine Hydroxylamine (NH2OH)

References

A Comparative Guide to the Quantitative Analysis of 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of 3-Methyl-5-phenylisoxazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the experimental protocols and performance data for each technique to aid in the selection of the most suitable method for your specific application.

Method Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound.

ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Principle Separation based on polaritySeparation based on volatilityMeasurement of light absorbance
Linearity (R²) >0.999>0.998>0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) <2%<3%<5%
Sample Throughput HighMediumHigh
Specificity HighHighLow to Medium
Instrumentation Cost HighHighLow
Solvent Consumption HighLowMedium

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers high sensitivity and specificity for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow A Mobile Phase Preparation (Acetonitrile:Water) C HPLC System (C18 Column) A->C B Standard & Sample Preparation B->C D UV Detection (254 nm) C->D E Data Analysis (Calibration Curve) D->E GC_FID_Workflow A Standard & Sample Preparation in DCM B GC System (DB-5ms Column) A->B C FID Detection B->C D Data Analysis (Calibration Curve) C->D UV_Vis_Workflow A Determine λmax C Measure Absorbance at λmax A->C B Prepare Standards & Samples in Methanol B->C D Quantify using Calibration Curve C->D Method_Selection_Logic Start Need to Quantify This compound HighSpecificity High Specificity Required? Start->HighSpecificity HighThroughput High Throughput Needed? HighSpecificity->HighThroughput No HPLC Use HPLC-UV HighSpecificity->HPLC Yes CostConstraint Cost a Major Constraint? HighThroughput->CostConstraint No UVVis Use UV-Vis HighThroughput->UVVis Yes GC Use GC-FID CostConstraint->GC No CostConstraint->UVVis Yes

Comparative Docking Analysis of 3-Methyl-5-phenylisoxazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the In Silico Performance of Novel Isoxazole Compounds Against Key Biological Targets

This guide provides a comparative analysis of the molecular docking performance of various 3-Methyl-5-phenylisoxazole derivatives, offering valuable insights for researchers and scientists in the field of drug discovery and development. By summarizing quantitative data and detailing experimental protocols, this document aims to facilitate the identification of promising isoxazole-based compounds for further investigation as potential therapeutic agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in several approved drugs and its ability to interact with a wide range of biological targets.[1][2]

Performance Comparison: Docking Scores and Binding Affinities

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The tables below summarize the docking scores of various this compound and related isoxazole derivatives against prominent anticancer, antimicrobial, and anti-inflammatory targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity.

Table 1: Comparative Docking Scores of Isoxazole Derivatives Against Anticancer Targets
Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Compound 4bNot SpecifiedGood Dock Score[3]
Compound 4iNot SpecifiedGood Dock Score[3]
Quinoxaline-isoxazole-piperazine conjugate 5dEGFRMore EGFR-binding interactions than Erlotinib[4]
Quinoxaline-isoxazole-piperazine conjugate 5eEGFRMore EGFR-binding interactions than Erlotinib[4]
Quinoxaline-isoxazole-piperazine conjugate 5fEGFRMore EGFR-binding interactions than Erlotinib[4]
Quinoxaline hybrid IVdEGFR-12.03[5]
Quinoxaline hybrid IVbEGFR-11.82[5]
Quinoxaline hybrid IVaEGFR-11.18[5]
Table 2: Comparative Docking Scores of Isoxazole Derivatives Against Antimicrobial Targets
Compound IDTarget ProteinDocking Score (kcal/mol)Reference
Benzofuran-isoxazole hybrid 8nCOVID-19 Main Protease-11.63[6]
Benzofuran-isoxazole hybrid 8jCOVID-19 Main Protease-11.37[6]
Benzofuran-isoxazole hybrid 8oCOVID-19 Main Protease-11.21[6]
Benzoxazole derivative 2BS. aureus MurB-8.5[7]
Benzoxazole derivative 4BS. aureus MurB-8.6[7]
Benzoxazole derivative 5AS. aureus MurB-8.7[7]
Isoxazoline 2cGlucosamine-6-phosphate synthaseNot Specified[8]
Pyrazoline 5cGlucosamine-6-phosphate synthaseNot Specified[8]
Table 3: Comparative Docking Scores of Isoxazole Derivatives Against Anti-inflammatory Targets
Compound IDTarget ProteinIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
Isoxazole-carboxamide A13COX-1644.63[9]
Isoxazole-carboxamide A13COX-2134.63[9]
3-phenyl-5-furan isoxazole 5fCOX-29.16 µM (IC50)Not Specified[1]
3-phenyl-5-furan isoxazole 5f15-LOX8.15 µM (IC50)Not Specified[1]

Experimental Protocols: A Closer Look at the Methodology

The in silico studies presented in this guide employed a range of computational tools and methodologies to predict the binding interactions of this compound derivatives. While specific parameters may vary between studies, a generalized workflow can be outlined.

A crucial step in these studies is the preparation of both the ligand (the isoxazole derivative) and the target protein. Ligand structures are typically drawn using chemical drawing software and then optimized to find their lowest energy conformation. The three-dimensional structure of the target protein is often obtained from a public repository like the Protein Data Bank (PDB). During protein preparation, water molecules and co-crystallized ligands are usually removed, and hydrogen atoms are added.

The core of the process is the molecular docking simulation itself, for which software like AutoDock, Schrödinger, or PyRx is commonly used.[2][3][6] These programs utilize scoring functions to estimate the binding affinity between the ligand and the protein, providing the docking scores and binding energy values presented in the tables above. Post-docking analysis, often performed with visualization tools like Discovery Studio, is essential to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[2]

G cluster_docking Docking & Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock, Schrödinger) ligand_prep->docking protein_prep Target Protein Preparation (from PDB) protein_prep->docking analysis Post-Docking Analysis (Binding Interactions) docking->analysis binding_energy Binding Energy (kcal/mol) analysis->binding_energy binding_pose Binding Pose (3D Visualization) analysis->binding_pose

A generalized workflow for molecular docking studies.

Signaling Pathway and Target Interaction

The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of protein targets involved in different signaling pathways. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway. In the context of cancer, these derivatives have been shown to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a critical node in signaling pathways that regulate cell growth, proliferation, and survival. As antimicrobial agents, they can inhibit essential bacterial enzymes such as DNA gyrase and glucosamine-6-phosphate synthase, thereby disrupting vital cellular processes in pathogens.[4][8][9][10]

G cluster_pathway Biological Pathways Targeted by Isoxazole Derivatives inflammation Inflammation (Prostaglandin Synthesis) cancer Cancer (Cell Proliferation & Survival) bacterial_infection Bacterial Infection (Cell Wall Synthesis/DNA Replication) isoxazole This compound Derivatives target_inflammation COX-1 / COX-2 isoxazole->target_inflammation inhibit target_cancer EGFR isoxazole->target_cancer inhibit target_bacterial DNA Gyrase / GlcN-6-P Synthase isoxazole->target_bacterial inhibit target_inflammation->inflammation modulate target_cancer->cancer modulate target_bacterial->bacterial_infection disrupt

Targets of this compound derivatives.

This guide serves as a starting point for researchers interested in the therapeutic potential of this compound derivatives. The compiled data and methodologies can aid in the selection of promising compounds for synthesis and in vitro/in vivo testing, ultimately accelerating the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-5-phenylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-Methyl-5-phenylisoxazole, understanding the correct disposal procedures is a critical aspect of the experimental workflow. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, in line with standard safety protocols.

Key Safety and Identification Data

This compound is classified as a hazardous substance, primarily due to its oral toxicity. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The table below summarizes its key identifiers and hazard information.

PropertyValue
CAS Number 1008-75-9
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [1]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1][2]
Classification Acute Toxicity, Oral (Category 4)[1][2]

Standard Operating Procedure for Disposal

Disposal of this compound must be conducted through an approved hazardous waste management program, typically managed by an institution's Environmental Health and Safety (EHS) department. Direct disposal into sanitary sewers or regular trash is not permissible.

The following protocol outlines the standard steps for the safe and compliant disposal of this compound waste.

Materials:

  • Waste this compound (solid or in solution)

  • Compatible hazardous waste container (glass or polyethylene)

  • Hazardous Waste Tag (provided by your EHS department)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Container Selection:

    • Select a clean, leak-proof container that is compatible with isoxazole compounds. A glass bottle with a secure screw cap is generally suitable.

    • Ensure the container is in good condition, free from cracks or defects.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated waste container.

    • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react, leading to dangerous situations.

  • Labeling the Waste Container:

    • As soon as the first portion of waste is added, affix a "Hazardous Waste" tag to the container.

    • Fill out the tag completely and legibly. Information required typically includes:

      • Full Chemical Name: "this compound" (avoiding abbreviations or formulas).

      • Quantity/Concentration: Estimate the amount of the chemical and list any solvents if it is in a solution.

      • Hazard Information: Check the "Toxic" box.

      • Generator Information: Your name, lab location (building and room number), and contact information.

  • Storage of Waste:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within your laboratory, such as a secondary containment bin in a ventilated cabinet.

    • Segregate the container from incompatible materials like strong oxidizing agents.

  • Disposing of Empty Containers:

    • An empty container that held this compound must also be treated as hazardous waste.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the solvent rinsate in a separate, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

    • After triple-rinsing, deface the original label on the container, and it may then be disposed of in the regular trash or recycled, depending on institutional policy.

  • Arranging for Pickup:

    • Once the waste container is full (typically no more than 90% capacity) or when the experiment is complete, submit a request for waste pickup to your EHS department.

    • Follow your institution's specific procedure for requesting a pickup, which may be online or paper-based.

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Identify this compound as Waste B Select Compatible Waste Container A->B C Transfer Waste to Container (Do Not Mix Wastes) B->C D Affix 'Hazardous Waste' Tag C->D E Complete All Fields on Tag (Full Name, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Project Complete? F->G H Submit Waste Pickup Request to EHS Office G->H Yes I EHS Collects Waste for Approved Disposal H->I

Caption: Workflow for the compliant disposal of this compound.

References

Comprehensive Safety and Handling Guide for 3-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 3-Methyl-5-phenylisoxazole in a laboratory setting. Adherence to these procedures is critical to minimize risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as an irritant and is harmful if swallowed.[1][2] It is essential to handle this compound with care, utilizing appropriate protective measures to prevent exposure.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]
Irritant-May cause irritation to skin, eyes, and respiratory tract[1]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent direct contact and inhalation.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure to check manufacturer's glove compatibility charts for specific breakthrough times.
Respiratory Protection Dust MaskA NIOSH-approved N95 dust mask is necessary when handling the solid form to prevent inhalation of airborne particles.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing. For larger quantities or potential for splashing, a chemically resistant apron is advised.

Logical Workflow for PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Handling Task Eye_Protection Mandatory: Chemical Goggles Assess_Task->Eye_Protection Hand_Protection Mandatory: Nitrile/Butyl Gloves Assess_Task->Hand_Protection Body_Protection Mandatory: Lab Coat Assess_Task->Body_Protection Assess_Quantity Assess Quantity of Compound Respiratory_Protection If Solid/Dust: N95 Dust Mask Assess_Quantity->Respiratory_Protection Enhanced_Body_Protection If Splash Risk: Chemical Apron Assess_Quantity->Enhanced_Body_Protection

Caption: PPE selection workflow based on task and quantity of this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid irritants readily available.

2. Weighing and Aliquoting:

  • Designated Area: Perform all weighing and transferring of the solid compound within a chemical fume hood or a designated containment area.

  • Static Control: Use an anti-static weigh boat and grounding techniques to prevent dispersal of the fine powder.

  • Tool Selection: Utilize dedicated spatulas and glassware. Avoid actions that could create dust clouds, such as rapid pouring.

3. Dissolution and Reaction Setup:

  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing and aerosol formation.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

4. Post-Reaction Work-up and Purification:

  • Cooling: Allow the reaction mixture to cool to room temperature before opening the vessel.

  • Extraction and Washing: Perform all liquid-liquid extractions and washing steps in a fume hood.

  • Purification: For chromatography, ensure the column is properly packed and that there are no leaks.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:

Waste TypeCollection ContainerLabeling
Solid Waste Labeled, sealed container for hazardous chemical waste."Hazardous Waste," "this compound," "Toxic"
Contaminated PPE Labeled, sealed bag for hazardous waste."Hazardous Waste," "Contaminated PPE," "Toxic"
Liquid Waste (Solutions) Labeled, sealed container for halogenated organic waste."Hazardous Waste," "Halogenated Organic Solvents," list of contents
Sharps Puncture-proof sharps container."Sharps," "Hazardous Chemical Contamination"

Decontamination Procedures:

  • Glassware and Equipment:

    • Rinse with an appropriate organic solvent (e.g., acetone, ethanol) to remove residual compound. Collect the rinsate as hazardous liquid waste.

    • Wash with soap and water.

    • Perform a final rinse with deionized water.

  • Work Surfaces:

    • Wipe the surface with a cloth dampened with a suitable solvent.

    • Wash the area with soap and water.

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.

    • Place the collected material in a labeled hazardous waste container.

    • Decontaminate the area as described above.

Disposal Pathway:

Disposal_Pathway Start Generation of Waste Segregate Segregate Waste by Type (Solid, Liquid, PPE) Start->Segregate Collect_Solid Collect Solid Waste in Labeled, Sealed Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled, Sealed Container Segregate->Collect_Liquid Collect_PPE Collect Contaminated PPE in Labeled, Sealed Bag Segregate->Collect_PPE Store Store in Designated Hazardous Waste Area Collect_Solid->Store Collect_Liquid->Store Collect_PPE->Store Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose

Caption: Step-by-step disposal pathway for this compound waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationAction Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Large Spill 1. Evacuate the immediate area. 2. Alert laboratory personnel and the safety officer. 3. If safe to do so, prevent the spread of the spill. 4. Allow only trained personnel with appropriate PPE to clean up the spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-phenylisoxazole
Reactant of Route 2
3-Methyl-5-phenylisoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.